Homosalate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3/i4D,5D,6D,7D |
InChI Key |
WSSJONWNBBTCMG-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CC(CC(C2)(C)C)C)O)[2H])[2H] |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Homosalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Homosalate-d4. Deuterated compounds, such as this compound, are critical internal standards for quantification studies using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The substitution of hydrogen with deuterium atoms offers a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tool for metabolic profiling, pharmacokinetic studies, and environmental analysis.
This document outlines a plausible synthetic route, detailed experimental protocols for synthesis and purification, and robust analytical methodologies for the determination of isotopic purity and chemical identity.
Synthesis of this compound
The synthesis of this compound (3,3,5-trimethylcyclohexyl 2-hydroxybenzoate-3,4,5,6-d4) involves the deuteration of the aromatic ring of a salicylic acid precursor, followed by esterification with 3,3,5-trimethylcyclohexanol.
Synthetic Pathway Overview
The most common method for preparing deuterated aromatic compounds is through a Hydrogen-Deuterium (H-D) exchange reaction, often utilizing heavy water (D₂O) at elevated temperatures and pressures, sometimes with a catalyst.[2] The standard synthesis of non-deuterated homosalate is achieved via a Fischer-Speier esterification or a base-catalyzed transesterification.[3][4]
The proposed synthesis for this compound combines these principles. It begins with the H-D exchange on salicylic acid to produce salicylic acid-d4. This deuterated intermediate is then esterified with 3,3,5-trimethylcyclohexanol to yield the final product, this compound. This two-step approach ensures specific deuteration on the aromatic ring as required.
Caption: Synthetic workflow for this compound production.
Experimental Protocol: Synthesis
Step 1: Synthesis of Salicylic Acid-d4 via H-D Exchange
-
Reactor Setup: A high-pressure stainless-steel reactor is charged with salicylic acid, a platinum-on-alumina catalyst, and deuterium oxide (D₂O).
-
Reaction Conditions: The reactor is sealed and heated to a temperature of 180-200°C with stirring. The pressure will rise due to the vapor pressure of D₂O at this temperature.
-
Reaction Time: The reaction is allowed to proceed for 24-48 hours to facilitate the exchange of the four aromatic protons with deuterium.
-
Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The D₂O is removed under reduced pressure. The resulting solid, crude salicylic acid-d4, is dried in a vacuum oven. The efficiency of the H-D exchange can be enhanced by using flow synthesis methods with microwave heating.[2]
Step 2: Esterification to form this compound
-
Reagent Addition: The dried salicylic acid-d4 is dissolved in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst and Alcohol: A stoichiometric excess of 3,3,5-trimethylcyclohexanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) are added to the flask.
-
Reaction: The mixture is heated to reflux. The water generated during the esterification is azeotropically removed and collected in the Dean-Stark trap to drive the reaction to completion.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Purification: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound is purified by column chromatography on silica gel.
Data Presentation: Synthesis Yield
The following table summarizes the expected quantitative results from the synthesis process.
| Parameter | Expected Value | Notes |
| Yield (Salicylic Acid-d4) | >90% | Yield is dependent on reaction time and catalyst efficiency. |
| Yield (this compound) | 75-85% | Based on purified product after chromatography. |
| Chemical Purity | >98% | Determined by HPLC or qNMR. |
Isotopic Purity Determination
The isotopic purity and enrichment of the final this compound product must be rigorously determined. This is typically accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Workflow
The workflow for determining isotopic purity involves sample preparation, analysis by orthogonal techniques, and data interpretation to quantify the level of deuterium incorporation.
Caption: Workflow for isotopic and chemical purity analysis.
Experimental Protocols: Analysis
Protocol 1: Isotopic Enrichment by LC-HRMS
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a UHPLC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[5]
-
Chromatography: Separate the analyte on a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to ensure separation from any potential impurities.
-
Mass Spectrometry: Acquire data in full scan mode with high resolution (>20,000 FWHM).
-
Data Analysis:
-
Extract the ion chromatogram for the [M+H]⁺ ion of non-deuterated Homosalate (C₁₆H₂₂O₃, exact mass ~263.16) and the deuterated analogue (C₁₆H₁₈D₄O₃, exact mass ~267.18).
-
Analyze the mass spectrum corresponding to the this compound peak. Integrate the peak areas for each isotopologue (d₀, d₁, d₂, d₃, d₄).
-
Calculate the isotopic enrichment by comparing the measured isotope distribution with the theoretical distribution, correcting for the natural abundance of ¹³C.[6][7]
-
Protocol 2: Chemical and Isotopic Purity by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃) that contains a known internal standard (e.g., maleic acid).
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Data Acquisition: Obtain a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T₁) to ensure accurate integration.
-
Data Analysis:
-
Chemical Purity: Compare the integral of a known proton signal from this compound (e.g., from the trimethylcyclohexyl group) to the integral of the internal standard to determine the absolute chemical purity.[8]
-
Isotopic Purity: Observe the aromatic region of the spectrum (typically 6.8-7.8 ppm). Successful deuteration will result in a significant reduction or complete absence of the four proton signals from the salicylic acid moiety. The percentage of deuteration can be estimated by comparing the integration of any residual aromatic proton signals to the integration of a non-deuterated proton signal (e.g., a methyl group).
-
Data Presentation: Isotopic Purity
The following table presents the expected analytical results for a successful synthesis of this compound.
| Parameter | Method | Expected Value | Notes |
| Isotopic Enrichment (d₄) | LC-HRMS | >98% | Percentage of molecules containing four deuterium atoms. |
| Deuterated Forms (d₁-d₄) | LC-HRMS | ≥99% | Sum of all deuterated isotopologues.[1] |
| Residual Protons (Aromatic) | ¹H NMR | <2% | Integration relative to non-deuterated protons. |
| Molecular Formula | LC-HRMS | C₁₆H₁₈D₄O₃ | Confirmed by accurate mass measurement.[9] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. tn-sanso.co.jp [tn-sanso.co.jp]
- 3. CN105541634A - Synthetic method of homosalate - Google Patents [patents.google.com]
- 4. Homosalate - Wikipedia [en.wikipedia.org]
- 5. almacgroup.com [almacgroup.com]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Homosalate-d4 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the typical data and experimental protocols associated with a Certificate of Analysis (CoA) for Homosalate-d4. This deuterated internal standard is crucial for the accurate quantification of homosalate in various matrices, particularly in pharmacokinetic and metabolomic studies. This document outlines the key quality control parameters, analytical methodologies, and the logical workflow involved in the certification of this reference material.
Quantitative Data Summary
The following tables summarize the key quantitative data typically presented in a Certificate of Analysis for this compound. These values are critical for ensuring the identity, purity, and suitability of the material for its intended use.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Chemical Name | 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate-d4 |
| Synonyms | Homomenthyl salicylate-d4 |
| Molecular Formula | C₁₆H₁₈D₄O₃ |
| Molecular Weight | 266.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Storage | -20°C for long-term storage |
Table 2: Purity and Isotopic Enrichment
| Analysis | Method | Result | Acceptance Criteria |
| Chemical Purity | HPLC | ≥99.0% | ≥98.0% |
| Isotopic Enrichment | LC-MS | ≥98% (d₄) | ≥98% |
| Deuterium Incorporation | LC-MS / ¹H NMR | Consistent with d₄ | Primarily d₄ with minimal d₀-d₃ |
Table 3: Identity Confirmation
| Analysis | Method | Result | Acceptance Criteria |
| Structure Confirmation | ¹H NMR | Consistent with the structure of this compound | Spectrum matches the reference structure |
| Mass Confirmation | LC-MS | Consistent with the calculated molecular weight | Observed mass corresponds to the theoretical mass |
Experimental Protocols
This section details the methodologies for the key experiments cited in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of acetonitrile and water. A typical starting condition could be 50:50 acetonitrile:water, ramping to 100% acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 306 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
Objective: To confirm the chemical structure of this compound by analyzing the proton signals.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts, signal integrations, and coupling patterns are compared to the expected spectrum for this compound. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
Molecular Weight and Isotopic Enrichment Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for mobile phase)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the mobile phase.
-
LC Conditions:
-
Use a short C18 column for rapid elution.
-
A simple isocratic or fast gradient mobile phase of acetonitrile and water with 0.1% formic acid is typically used.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-400).
-
-
Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The measured mass is compared to the theoretical mass of this compound. The isotopic distribution is analyzed to confirm the d₄ enrichment and assess the levels of d₀ to d₃ species.[1]
Visualizations
The following diagrams illustrate the logical workflows and relationships involved in the analysis and certification of this compound.
Caption: Workflow for the Certification of this compound.
Caption: Analytical Workflow for this compound Characterization.
References
Sourcing Deuterated Homosalate: A Technical Guide for Researchers
For scientists and professionals engaged in drug development and related research, the procurement of high-quality internal standards is a critical step in ensuring the accuracy and reliability of analytical data. This technical guide provides an in-depth overview of suppliers for Homosalate-d4, a deuterated form of the common UV filtering agent, Homosalate. This document outlines key technical data, supplier information, and a procedural workflow for sourcing this compound.
Supplier and Product Overview
Several reputable chemical suppliers offer this compound for research and development purposes. The following table summarizes the available quantitative data from prominent suppliers to facilitate a comparative analysis for procurement.
| Supplier | Catalog Number | Purity | Formulation | Molecular Formula | Pack Size Options |
| Cayman Chemical | 34455 | ≥99% deuterated forms (d1-d4) | A 5 mg/ml solution in methyl acetate | C₁₆H₁₈D₄O₃ | Not specified |
| LGC Standards | Not explicitly provided | Not specified | Not specified | Not specified | 1 mg, 2.5 mg, 10 mg |
| MedchemExpress | HY-112891S | Not specified | Not specified | C₁₆H₁₈D₄O₃ | Not specified |
Experimental Applications and Protocols
Primary Application: Internal Standard for Quantification
This compound is primarily intended for use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Homosalate.[1] The deuterated analog exhibits similar chemical and physical properties to the parent compound, allowing it to co-elute and ionize similarly, while its distinct mass-to-charge ratio enables accurate quantification.
General Protocol for Use as an Internal Standard:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methyl acetate, chloroform) at a known concentration. Cayman Chemical provides a 5 mg/ml solution in methyl acetate.[1]
-
Sample Spiking: A precise volume of the this compound internal standard solution is added to all calibration standards, quality control samples, and unknown samples prior to sample extraction and analysis. The final concentration of the internal standard should be consistent across all samples.
-
Extraction: Perform the sample extraction procedure to isolate the analytes of interest, including Homosalate and this compound.
-
Instrumental Analysis: Analyze the extracted samples using a validated GC-MS or LC-MS method.
-
Data Analysis: The peak area ratio of Homosalate to this compound is calculated for each sample. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Homosalate in the unknown samples is then determined from this calibration curve.
Workflow for Sourcing this compound
The process of identifying and procuring this compound can be streamlined by following a logical workflow. The diagram below illustrates the key steps involved, from initial supplier identification to the final acquisition of the compound for research use.
References
The Role of Homosalate-d4 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Homosalate-d4 in scientific research. Primarily utilized as an internal standard, this deuterated analog of homosalate is crucial for the accurate quantification of homosalate and its metabolites in complex biological matrices. Its application is particularly prominent in toxicokinetic and human biomonitoring studies, which are essential for assessing human exposure to this common UV filter.
Core Application: An Internal Standard in Mass Spectrometry
This compound serves as an indispensable tool in analytical chemistry, specifically in methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility lies in its structural and chemical similarity to the non-deuterated (native) homosalate, while its increased mass, due to the presence of four deuterium atoms, allows it to be distinguished by a mass spectrometer.
By introducing a known quantity of this compound into a sample, researchers can correct for variations that may occur during sample preparation, extraction, and analysis. This "isotope dilution" method significantly improves the accuracy and precision of the quantification of native homosalate and its metabolites.
Key Research Areas
The primary application of this compound is in the field of human exposure assessment and metabolism studies. As homosalate is a widely used ingredient in sunscreens and other personal care products, understanding its absorption, distribution, metabolism, and excretion (ADME) is of significant interest.
This compound is instrumental in studies that:
-
Investigate the toxicokinetics of homosalate in humans following dermal application of sunscreen.[2]
-
Monitor human internal exposure to homosalate through the analysis of biological samples such as urine and plasma.[2]
-
Characterize the metabolic pathways of homosalate by identifying and quantifying its various metabolites.
-
Differentiate between the cis- and trans-isomers of homosalate and their respective metabolites.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters from analytical methods utilizing this compound or its deuterated metabolite analogs as internal standards.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | 3,3,5-trimethylcyclohexyl 2-hydroxybenzoate-3,4,5,6-d4 |
| Molecular Formula | C₁₆H₁₈D₄O₃ |
| Molecular Weight | 266.4 g/mol |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) |
Source: Cayman Chemical[1]
Table 2: Limits of Quantification (LOQs) for Homosalate Metabolites in Human Urine using a Deuterated Internal Standard
| Analyte | LOQ (µg/L) |
| trans-HMS-CA | 0.02 - 0.04 |
| cis-HMS-CA | 0.02 - 0.04 |
| 3OH-trans-HMS | 0.02 - 0.04 |
| 3OH-cis-HMS | 0.02 - 0.04 |
HMS-CA: 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid; 3OH-HMS: 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate Source: Ebert et al., 2021[3]
Experimental Protocols
The following sections detail the methodologies for key experiments involving the use of this compound as an internal standard.
Sample Preparation: Human Urine
A crucial step in the analysis of urinary metabolites of homosalate is the cleavage of conjugated metabolites (glucuronides and sulfates) to their free form. This is typically achieved through enzymatic hydrolysis.
Protocol for Enzymatic Hydrolysis of Urine Samples:
-
Thaw frozen urine samples and equilibrate to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1 mL aliquot of urine in a glass vial, add 20 µL of the internal standard working solution (containing deuterated standards like this compound or deuterated metabolites).
-
Add 500 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase from E. coli K12.
-
Incubate the mixture at 37°C overnight.
-
Following incubation, the samples are ready for extraction and analysis.
This protocol is adapted from a method for the analysis of various endocrine-disrupting chemicals in human urine.
Analytical Method: Online SPE-LC-MS/MS
Online Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and automated method for the quantification of homosalate and its metabolites in biological fluids.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of operating in both positive and negative electrospray ionization (ESI) modes and performing Multiple Reaction Monitoring (MRM).
-
Analytical Column: A reversed-phase column, such as an Agilent InfinityLab Poroshell 120 EC-C18 (2.1 mm × 50 mm, 1.9 µm), is suitable for the separation of the analytes.
LC-MS/MS Parameters:
-
Ionization Mode: Homosalate is typically analyzed in negative ESI mode.
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This provides high selectivity and sensitivity.
Table 3: Optimized MRM Transitions for Homosalate
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Homosalate (Quantifier) | 261.1 | 137.0 |
| Homosalate (Qualifier) | 261.1 | 93.0 |
Source: Agilent Technologies
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of using this compound as an internal standard.
Caption: Experimental workflow for the analysis of homosalate in urine.
Caption: Logical relationship of using an internal standard for quantification.
References
Homosalate-d4: A Technical Guide to its Presumed Metabolism and Degradation Pathways
Introduction
Homosalate (HMS) is a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products. Its deuterated isotopologue, Homosalate-d4 (HMS-d4), in which four hydrogen atoms on the salicylate ring are replaced by deuterium, serves as a critical internal standard for the accurate quantification of homosalate and its metabolites in biological and environmental matrices. While direct studies on the metabolic fate and degradation of this compound are not available in the current scientific literature, it is a standard and accepted practice in metabolic studies to assume that the deuteration at a non-metabolically active site does not significantly alter the biotransformation pathways. Therefore, this technical guide provides an in-depth overview of the metabolism and degradation of homosalate as a scientifically accepted proxy for this compound. This document is intended for researchers, scientists, and professionals in drug development and environmental science.
Human Metabolism of Homosalate
The metabolism of homosalate in humans is characterized by its diastereoselectivity, with the cis- and trans- isomers exhibiting different pharmacokinetic profiles. The primary metabolic transformations involve oxidation of the trimethylcyclohexyl moiety and hydrolysis of the ester linkage.
Following oral or dermal administration, homosalate is absorbed and undergoes biotransformation to produce several key metabolites. Initial screening has identified six oxidative metabolite subgroups.[1][2] The main pathways are:
-
Hydroxylation: The addition of a hydroxyl group to the trimethylcyclohexyl ring, leading to the formation of 3-hydroxy-homosalate (3OH-HMS).
-
Carboxylation: Oxidation of a methyl group on the trimethylcyclohexyl ring to a carboxylic acid, resulting in homosalate-carboxylic acid (HMS-CA).
-
Hydrolysis: Cleavage of the ester bond to yield salicylic acid and 3,3,5-trimethylcyclohexanol. Salicylic acid is a major metabolite but is not specific to homosalate exposure.[1]
Studies have shown that the oral bioavailability of cis-HMS is significantly lower than that of trans-HMS.[1][2] Consequently, the urinary excretion of metabolites derived from trans-HMS is substantially higher.[1][2]
Quantitative Metabolic Data
The diastereoselective metabolism of homosalate is evident in the quantitative data from human studies. The following tables summarize key findings from oral and dermal administration studies.
Table 1: Mean Total Urinary Excretion Fractions (Fue) of Homosalate Metabolites After a Single Oral Dose [1][2]
| Metabolite Class | Metabolites Derived from trans-HMS (%) | Metabolites Derived from cis-HMS (%) |
| Sum of Oxidized Metabolites | 6.4 | 0.045 |
Table 2: Elimination Half-Times of Homosalate Isomers and Metabolites After Dermal Application
| Compound | Elimination Half-Time (hours) |
| cis-Homosalate | ~24 |
| trans-Homosalate | ~24 |
| cis & trans Metabolites | ~24 |
Note: Data derived from studies on homosalate, not this compound.
Experimental Protocols
The characterization of homosalate metabolism has been achieved through controlled human studies employing sophisticated analytical techniques.
Human Biomonitoring Study Design
-
Volunteers and Dosing: Studies have been conducted with small cohorts of healthy adult volunteers. For oral administration studies, volunteers received a single oral dose of approximately 10 mg of either cis-rich or trans-rich homosalate mixtures.[2] For dermal studies, volunteers applied a commercial sunscreen containing 10% homosalate to their entire body.
-
Sample Collection: Urine and plasma samples were collected at predefined intervals before and after administration, typically up to 48 or 96 hours post-dose.[1][3]
Sample Preparation
-
Urine Samples: Urine samples undergo enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. This is followed by online solid-phase extraction (SPE) for sample cleanup and analyte enrichment. Deuterium-labeled internal standards, such as this compound and deuterated HMS-CA, are added to correct for matrix effects and variations in instrument response.[4]
-
Plasma Samples: Plasma samples are typically prepared by protein precipitation using an organic solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. The resulting supernatant is then analyzed.
Analytical Methodology: LC-MS/MS
-
Liquid Chromatography (LC): Separation of homosalate and its metabolites is achieved using reversed-phase liquid chromatography, often with a C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate, is employed.
-
Mass Spectrometry (MS/MS): Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode is typically used. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.
Degradation Pathways
The environmental fate of homosalate is of increasing interest due to its widespread use and detection in aquatic environments.
Abiotic Degradation
-
Hydrolysis: Homosalate undergoes abiotic hydrolysis, with the rate being pH-dependent. It degrades more rapidly under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 4) conditions. The estimated half-life at 25°C and pH 7 is approximately 215 hours.[5] The primary hydrolysis products are salicylic acid and 3,3,5-trimethylcyclohexanol.[5]
Photodegradation
-
Upon exposure to UV radiation, homosalate can undergo photodegradation. The deprotonated form of homosalate is prone to molecular dissociation upon UV excitation.[6]
Degradation in Chlorinated Water
-
In conditions simulating swimming pools, homosalate reacts with chlorine to form chlorinated by-products. Identified products include monochloro-homosalate and dichloro-homosalate.[7]
Conclusion
This technical guide summarizes the current understanding of the metabolism and degradation of homosalate, which serves as a reliable proxy for its deuterated analogue, this compound. In humans, homosalate undergoes diastereoselective metabolism primarily through oxidation to form hydroxylated and carboxylated derivatives. Environmentally, it is subject to hydrolysis, photodegradation, and chlorination. This compound is an indispensable tool in the precise and accurate quantification of homosalate and its metabolites, enabling robust human biomonitoring and environmental fate studies. Future research could focus on confirming the metabolic equivalence of this compound and further elucidating the toxicological profiles of its various metabolites and degradation products.
References
- 1. Innovative analytical techniques for identifying metabolites of the UV filter homosalate through UPLC-MS: Environmental and health implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. anis.au.dk [anis.au.dk]
Homosalate-d4 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Homosalate-d4, a deuterated internal standard crucial for the accurate quantification of the UV filter Homosalate. This document details its chemical properties, its application in analytical methodologies, and presents relevant quantitative data and experimental workflows.
Core Compound Details
This compound is the deuterium-labeled version of Homosalate, an organic compound widely used in sunscreens and other personal care products to absorb UVB radiation. The incorporation of four deuterium atoms on the aromatic ring provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | Not explicitly assigned; Unlabeled CAS is 118-56-9.[1][2] | [1][2] |
| Molecular Formula | C₁₆H₁₈D₄O₃ | [1] |
| Molecular Weight | 266.37 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Purity | >95% (HPLC) | [3] |
| Solubility | Soluble in DMSO, Chloroform, and Methyl Acetate.[1] | [1] |
| Storage | Store at -20°C for long-term stability.[1][2] | [1][2] |
Application in Quantitative Analysis
This compound is primarily employed as an internal standard in isotope dilution mass spectrometry for the precise quantification of Homosalate in various matrices, particularly in biological samples for pharmacokinetic and human biomonitoring studies. Its use helps to correct for variations in sample preparation and instrument response, leading to highly accurate and reliable results.
Experimental Workflow: Quantification of Homosalate in Biological Samples
The following diagram illustrates a typical workflow for the quantification of Homosalate in human urine or plasma using this compound as an internal standard with online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).
References
An In-depth Technical Guide to the Safety and Handling of Deuterated Homosalate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available scientific information on deuterated homosalate. It is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Direct data on the synthesis, physicochemical properties, and toxicology of deuterated homosalate is limited in publicly accessible literature. Therefore, this guide extrapolates from data on non-deuterated homosalate and general principles of isotopic labeling, with appropriate notations. Users should always consult the SDS provided by the manufacturer for the specific deuterated compound being handled and adhere to all institutional and regulatory safety protocols.
Introduction
Deuterated homosalate, typically aryl-deuterated (e.g., 2-hydroxybenzoic-d4 acid 3,3,5-trimethylcyclohexyl ester or HMS-d4), is a stable, non-radioactive isotopologue of the common UVB-filtering agent, homosalate. Its primary application in research is as an internal standard for the accurate quantification of homosalate and its metabolites in complex biological matrices during toxicokinetic and metabolism studies.[1][2] The incorporation of deuterium atoms allows for its differentiation from the non-labeled analyte by mass spectrometry without significantly altering its chemical behavior in analytical systems.
While deuteration can influence the physicochemical and pharmacokinetic properties of a molecule, often due to the kinetic isotope effect, specific data for deuterated homosalate remains scarce.[3][4] This guide provides a comprehensive overview of the known properties and handling of homosalate, with a focus on the implications of deuteration for researchers.
Synthesis and Characterization
Plausible Synthesis Route
The most direct route to aryl-deuterated homosalate would involve the same esterification reaction but utilizing commercially available deuterated salicylic acid (2-hydroxybenzoic-d4 acid).
Experimental Protocol: Plausible Esterification for Aryl-Deuterated Homosalate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2-hydroxybenzoic-d4 acid (1.0 eq), 3,3,5-trimethylcyclohexanol (1.2 eq), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure aryl-deuterated homosalate.[7]
Analytical Characterization
The identity and purity of the synthesized deuterated homosalate should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons on the aromatic ring and ¹³C NMR to verify the carbon skeleton.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
Physicochemical Properties
Specific quantitative physicochemical data for deuterated homosalate is not available. The following table compares the known properties of non-deuterated homosalate with the expected properties of its deuterated analogue, based on general principles of deuteration.[8][9]
| Property | Non-Deuterated Homosalate | Expected for Deuterated (Aryl-d4) Homosalate | Reference |
| Molecular Formula | C₁₆H₂₂O₃ | C₁₆H₁₈D₄O₃ | - |
| Molecular Weight | 262.34 g/mol | Approx. 266.37 g/mol | [10] |
| Appearance | Clear, colorless to pale yellow liquid | Expected to be similar | [11] |
| Boiling Point | 181-185 °C | Expected to be very similar, possibly slightly higher | [12] |
| Melting Point | < -20 °C | Expected to be very similar | [12] |
| Solubility | Insoluble in water; soluble in organic solvents | Expected to have very similar solubility profiles. Deuteration can sometimes slightly decrease lipophilicity. | [12][13] |
| logP (Octanol/Water) | ~5.8 | Expected to be very similar, perhaps slightly lower | [11] |
| Stability | Stable under normal conditions. Can degrade in chlorinated water.[14] | Expected to have similar chemical stability. The C-D bond is stronger than the C-H bond, which may impart slightly increased resistance to certain degradation pathways. | [15] |
Toxicology and Metabolism
No toxicological studies have been specifically conducted on deuterated homosalate. The toxicological profile is therefore assumed to be similar to that of non-deuterated homosalate.
Known Toxicological Profile of Homosalate
-
Acute Toxicity: Low acute oral and dermal toxicity.
-
Irritation: Not considered to be a skin or eye irritant in most studies.
-
Sensitization: Not considered a potent skin sensitizer.
-
Endocrine Disruption: Some in vitro and in vivo studies suggest that homosalate may possess endocrine-disrupting properties, exhibiting weak estrogenic, anti-estrogenic, and anti-androgenic activities. However, the evidence is not considered conclusive for deriving a specific toxicological point of departure for these effects.
-
Systemic Absorption: Homosalate can be absorbed systemically after dermal application.[1]
Metabolism of Homosalate
Homosalate undergoes metabolic transformation in the body. The primary metabolic pathways include hydrolysis of the ester bond and oxidation of the trimethylcyclohexyl ring.
Experimental Protocol: In Vitro Metabolism Assay
-
Incubation: Incubate deuterated homosalate (e.g., 1-10 µM) with human liver microsomes (or other relevant enzyme systems) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Samples are centrifuged to precipitate proteins. The supernatant is collected, evaporated, and reconstituted in a suitable solvent for analysis.
-
Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS. Deuterated homosalate and its potential deuterated metabolites can be distinguished from their non-deuterated counterparts by their mass-to-charge ratio.
Potential Impact of Deuteration: The Kinetic Isotope Effect
The replacement of hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of that metabolic reaction. This is known as the kinetic isotope effect (KIE) .[4]
-
Aryl-Deuteration: Since the aromatic ring of homosalate is a potential site for hydroxylation, deuterating the ring could slow this metabolic pathway.
-
Pharmacokinetic Implications: A significant KIE could potentially lead to a longer plasma half-life of deuterated homosalate compared to its non-deuterated counterpart and a different metabolite profile.[3]
Caption: Metabolic pathways and potential endocrine disruption targets of homosalate.
Safety and Handling
As no specific SDS for deuterated homosalate is publicly available, the following guidelines are based on the known hazards of non-deuterated homosalate and general precautions for handling isotopically labeled compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving deuterated homosalate. The following PPE is recommended as a minimum:
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult the manufacturer's glove compatibility chart.[12]
-
Body Protection: A standard laboratory coat. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.
-
Respiratory Protection: Not typically required when handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, respiratory protection may be necessary.[12]
Handling and Storage
-
Ventilation: Handle in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place.[11]
-
Isotopic Contamination: To preserve the isotopic purity of the compound, handle it in a dry atmosphere (e.g., under an inert gas like argon or nitrogen) and use dry glassware to avoid H-D exchange with atmospheric moisture.
Spill Control
In the event of a small spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Using non-sparking tools, collect the absorbed material into a suitable container for chemical waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal
Dispose of deuterated homosalate and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Caption: Standard workflow for using deuterated homosalate as an internal standard.
Caption: Key safety and handling considerations for deuterated homosalate.
References
- 1. labinsights.nl [labinsights.nl]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ckgas.com [ckgas.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Convenient preparation of deuterated aromatic compounds [inis.iaea.org]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
In-Depth Technical Guide: Solubility of Homosalate-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Homosalate-d4 in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this deuterated compound, which is crucial for a wide range of applications, including formulation development, analytical method development, and in vitro/in vivo studies.
Core Data Presentation: Quantitative Solubility of this compound and Homosalate
The following table summarizes the available quantitative and qualitative solubility data for this compound and its non-deuterated analog, Homosalate. Due to the limited availability of specific solubility data for the deuterated form, data for Homosalate is included as a reasonable proxy, given the structural similarity.
| Compound | Solvent | Solubility | Remarks |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can affect solubility.[1] |
| Chloroform | 1-10 mg/mL[2] | Sparingly soluble.[2] | |
| Methyl Acetate | 1-10 mg/mL[2] | Sparingly soluble.[2] A 5 mg/mL solution is commercially available.[2] | |
| Homosalate | Ethanol | Miscible[3][4] | |
| Paraffin Oil | Miscible[4] | ||
| Isopropyl Myristate | Miscible[4] | ||
| Acetonitrile | 1000 µg/mL (1 mg/mL)[5] | A solution of this concentration is commercially available.[5] | |
| Propylene Glycol | Immiscible[3] |
Experimental Protocols: Determining Solubility of this compound
The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method. This protocol is designed to provide a reliable and reproducible approach for generating accurate solubility data.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
High-purity organic solvent (e.g., HPLC grade)
-
Scintillation vials or other suitable glass containers with screw caps
-
Orbital shaker or rotator placed in a temperature-controlled environment
-
Analytical balance (accurate to at least 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The excess is crucial to ensure that saturation is reached. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.
-
Record the exact weight of the added this compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure complete equilibration.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Mandatory Visualizations
References
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Homosalate using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of homosalate in various matrices. The use of a stable isotope-labeled internal standard, Homosalate-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation. The described protocols are suitable for applications in pharmaceutical research, clinical biomonitoring, and quality control of cosmetic products.
Introduction
Homosalate is a widely used organic UV filter in sunscreens and other personal care products. With increasing regulatory scrutiny and research into its systemic absorption and potential endocrine-disrupting effects, there is a growing need for sensitive and reliable analytical methods to quantify homosalate in biological and commercial matrices. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques. The incorporation of a deuterated internal standard, such as this compound, is crucial for mitigating ion suppression or enhancement in complex matrices like plasma and serum, thereby ensuring the accuracy of quantitative results. This document provides a comprehensive protocol for the development and application of an LC-MS/MS method for homosalate, utilizing this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Homosalate (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma/serum (blank)
-
Sunscreen product (for quality control)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of homosalate and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of homosalate by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 methanol:water mixture.
-
Sample Preparation
Protocol 1: Human Plasma/Serum
This protocol utilizes protein precipitation for the extraction of homosalate.
-
Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
Protocol 2: Sunscreen Products
This protocol involves a simple dilution for the analysis of homosalate in a commercial sunscreen product.
-
Accurately weigh approximately 100 mg of the sunscreen product into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and bring to volume with methanol.
-
Perform a further 1:100 dilution with the initial mobile phase.
-
Add the this compound internal standard to the final diluted sample to achieve a concentration of approximately 100 ng/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
LC-MS/MS Method Parameters
Liquid Chromatography (LC)
| Parameter | Value |
| LC System | Agilent 1260 Infinity II LC or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% A to 20% A over 5 min, hold for 2 min, return to 80% A over 1 min, equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Value |
| MS System | Agilent 6470B Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 250°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Homosalate | 263.2 | 139.1 | 50 | 28 |
| 263.2 | 121.1 | 50 | 32 | |
| This compound | 267.2 | 143.0 | 50 | 28 |
| 267.2 | 125.1 | 50 | 32 |
Data Presentation
Method Validation Summary
The following tables summarize the typical quantitative performance of the described LC-MS/MS method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Accuracy and Precision (in Human Plasma)
| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| 2 (Low QC) | < 10% | < 15% | 85 - 115% |
| 50 (Mid QC) | < 10% | < 15% | 85 - 115% |
| 400 (High QC) | < 10% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Mandatory Visualization
Caption: Experimental workflow for Homosalate analysis.
Caption: Quantitative analysis logic diagram.
Application Note: Quantification of Homosalate in Human Plasma using a Validated LC-MS/MS Method with Homosalate-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of homosalate in human plasma. The method utilizes a stable isotope-labeled internal standard, Homosalate-d4, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies, biomonitoring, and other research applications in drug development and clinical research.
Introduction
Homosalate is a common organic UV filter found in a wide variety of sunscreens and personal care products.[1][2] Due to its widespread use, there is a growing interest in understanding its systemic absorption, pharmacokinetics, and potential biological effects.[2][3] Accurate and reliable quantification of homosalate in human plasma is crucial for these assessments. This application note presents a validated LC-MS/MS method that offers high sensitivity and specificity for the determination of homosalate in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.
Experimental
Materials and Reagents
-
Homosalate analytical standard
-
This compound (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Sample Preparation
A protein precipitation method is used for the extraction of homosalate from human plasma.
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[4][5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex® C18, 100 x 4.6 mm, 2.6 µm) is suitable for separation.[7][8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to ensure good chromatographic separation. The specific gradient should be optimized for the user's system.
-
Flow Rate: 0.5 mL/min (adjustable based on column dimensions and system).
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for homosalate.[9]
-
Multiple Reaction Monitoring (MRM): The MRM transitions for homosalate and this compound should be optimized. Example transitions are provided below but should be confirmed on the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Homosalate | [M-H]⁻ | To be determined |
| This compound | [M-H]⁻ | To be determined |
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Results and Discussion
Method validation was performed according to established bioanalytical method validation guidelines.[7][8] The key performance characteristics of the method are summarized in the tables below.
Linearity
The method demonstrated excellent linearity over the tested concentration range. The calibration curve was constructed by plotting the peak area ratio of homosalate to this compound against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) was used for the analysis.[2]
| Parameter | Result |
| Calibration Range | 0.4 - 200 ng/mL |
| Regression Equation | To be determined by user |
| Correlation Coefficient (r²) | > 0.99 |
Table 1: Linearity of the method for homosalate quantification in human plasma.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.4 | < 15% | ± 20% | < 15% | ± 20% |
| Low | 1.2 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 80 | < 15% | ± 15% | < 15% | ± 15% |
| High | 160 | < 15% | ± 15% | < 15% | ± 15% |
Table 2: Intra-day and inter-day precision and accuracy for the analysis of homosalate in human plasma. A Lower Limit of Quantification (LLOQ) of 0.4 ng/mL has been reported for homosalate in plasma.[10]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation and the absence of significant ion suppression or enhancement from the plasma matrix.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.2 | 85 - 115 | 85 - 115 |
| High | 160 | 85 - 115 | 85 - 115 |
Table 3: Extraction recovery and matrix effect for the analysis of homosalate in human plasma. The use of a stable isotope-labeled internal standard like this compound is essential to compensate for variability in recovery and matrix effects between different plasma samples.
Experimental Workflow
References
- 1. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Protein Precipitation Methods for Proteomics [biosyn.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. Effect of Sunscreen Application on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Homosalate in Environmental Water Samples using Homosalate-d4 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homosalate is an organic compound widely used as a UV filter in sunscreens and other personal care products to absorb harmful UVB radiation.[1] Its extensive use has led to its detection in various environmental compartments, including surface waters, raising concerns about its potential ecological impact.[2] Accurate and reliable quantification of homosalate in environmental water samples is crucial for exposure assessment and environmental monitoring.
This application note details a robust and sensitive method for the quantification of homosalate in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Homosalate-d4, is essential for correcting matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[3][4][5] The protocol involves sample enrichment and clean-up using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.
Experimental Protocols
2.1 Materials and Reagents
-
Standards: Homosalate (analytical standard), this compound (internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade).
-
Water: Deionized water (18.2 MΩ·cm).
-
SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Oasis HLB, 500 mg).
-
Reagents: Sodium hypochlorite solution (if studying chlorinated water).
2.2 Instrumentation
-
LC System: Agilent 1260 Infinity II LC system or equivalent.[3]
-
Analytical Column: Agilent InfinityLab Poroshell 120 EC-C18 column (2.1 mm × 50 mm, 1.9 µm).[3]
-
Mass Spectrometer: Agilent 6470B Triple Quadrupole LC/MS or equivalent, capable of Multiple Reaction Monitoring (MRM).[3]
2.3 Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a general guideline for the extraction of homosalate from water samples.[6][7][8]
-
Sample Collection & Filtration: Collect 100-500 mL of the water sample in a clean glass container. Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Spike the filtered water sample with a known amount of this compound solution to achieve a final concentration relevant to the expected analyte concentration and instrument sensitivity.
-
Acidification: Adjust the sample pH to 3 with formic acid.[6]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[8][9]
-
Sample Loading: Load the spiked and acidified water sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 5-10 mL/min).[8]
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for approximately 20-30 minutes.
-
Elution: Elute the retained homosalate and this compound from the cartridge with 5 mL of ethyl acetate.[6]
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 acetonitrile/water).
2.4 LC-MS/MS Analysis
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of homosalate and a constant concentration of this compound.
-
LC Separation: Inject the reconstituted sample extract and calibration standards onto the LC-MS/MS system. Chromatographic separation is achieved using a gradient elution program.
-
Mass Spectrometry: Detect and quantify the analytes using the mass spectrometer in MRM mode. The ionization source is typically operated in negative electrospray ionization (ESI-) mode for homosalate.[10]
Data Presentation
Quantitative data and instrument parameters should be clearly organized for optimal clarity and comparability.
Table 1: LC-MS/MS System Parameters
| Parameter | Setting | Reference |
|---|---|---|
| LC System | Agilent 1260 Infinity II | [3] |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm | [3] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
| Gradient | 70% B to 100% B over 15 min | (Typical) |
| Flow Rate | 0.3 mL/min | (Typical) |
| Injection Volume | 5 µL | (Typical) |
| Column Temp. | 40°C | (Typical) |
| MS System | Agilent 6470B Triple Quadrupole | [3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [10] |
| Gas Temperature | 300°C | (Typical) |
| Gas Flow | 5 L/min | (Typical) |
| Nebulizer | 45 psi | (Typical) |
| Sheath Gas Temp. | 250°C | (Typical) |
| Sheath Gas Flow | 11 L/min | (Typical) |
| Capillary Voltage | 3500 V | (Typical) |
Table 2: Optimized MRM Transitions for Homosalate and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role | Reference |
|---|---|---|---|---|---|
| Homosalate | 261.2 | 137.0 | 15 | Quantifier | [3] (adapted) |
| Homosalate | 261.2 | 109.0 | 25 | Qualifier | [3] (adapted) |
| this compound | 265.2 | 141.0 | 15 | Internal Standard |[3] (adapted) |
Table 3: Method Performance Characteristics | Parameter | Typical Value | Notes | Reference | | :--- | :--- | :--- | :--- | | Limit of Quantification (LOQ) | 0.02 - 10 ng/L | Dependent on matrix and instrumentation. LOQs as low as 0.02 µg/L (20 ng/L) have been achieved for metabolites in complex matrices.[2] Environmental methods often report in the low ng/L range.[11] | | Linearity (r²) | > 0.99 | Over a concentration range of 1-200 ng/mL.[10] | | Recovery | 70 - 130% | Isotope dilution corrects for recovery losses. Typical recoveries for SPE methods fall in this range.[5][12] | | Precision (%RSD) | < 15% | Relative standard deviation for replicate measurements.[5] |
Visualization
The overall workflow for the analysis of homosalate in environmental water samples is depicted below.
Caption: Workflow for Homosalate Quantification in Water.
References
- 1. jhsci.ba [jhsci.ba]
- 2. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. A stable isotope dilution method for measuring bioavailability of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Homosalate in Urine Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (HMS) is a widely used organic ultraviolet (UV) filter found in sunscreens and other personal care products. Due to its potential for systemic absorption and concerns about possible endocrine-disrupting activities, robust and sensitive analytical methods are required to assess human exposure. This document provides a detailed methodology for the quantitative analysis of homosalate and its metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard for accurate quantification. The use of an isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]
The primary analytical approach involves the enzymatic hydrolysis of urine samples to deconjugate glucuronidated metabolites, followed by online solid-phase extraction (SPE) for sample cleanup and enrichment, and subsequent analysis by LC-MS/MS.[2] Deuterium-labeled homosalate (HMS-d4) or its deuterated metabolites, such as deuterium-labeled 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid (HMS-CA-d4), are employed as internal standards to ensure high accuracy and precision.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters from studies utilizing LC-MS/MS for the analysis of homosalate and its metabolites in urine.
| Analyte | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Precision (CV%) | Matrix | Internal Standard | Reference |
| trans-HMS-CA | 0.02 - 0.04 | Not Reported | Not Reported | Urine | Deuterium-labeled HMS-CA | [2][4] |
| cis-HMS-CA | 0.02 - 0.04 | Not Reported | Not Reported | Urine | Deuterium-labeled HMS-CA | [2][4] |
| 3OH-trans-HMS | 0.02 - 0.04 | Not Reported | Not Reported | Urine | Deuterium-labeled HMS-CA | [2][4] |
| 3OH-cis-HMS | 0.02 - 0.04 | Not Reported | Not Reported | Urine | Deuterium-labeled HMS-CA | [2][4] |
| HMS-CA 5 | 0.02 | 96 | <5% (interday) | Urine | Not Specified | [4][5] |
| Homosalate (HMS) | Not Specified | 70-130 (spiked samples) | <15% | Sunscreen | Not Specified | [6] |
Experimental Protocols
Sample Collection and Storage
-
Collection: Collect urine samples in polypropylene containers. For toxicokinetic studies, complete and consecutive urine samples are collected for a specified period (e.g., 96 hours) after exposure.[1]
-
Storage: Immediately after collection, measure the volume and store the urine samples at -20°C or lower until analysis to prevent degradation of the analytes.
Reagents and Materials
-
Homosalate (HMS) analytical standard
-
Deuterated homosalate (e.g., HMS-d4) or deuterated homosalate metabolite (e.g., HMS-CA-d4) as internal standard
-
β-glucuronidase from E. coli
-
Ammonium acetate
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (for offline cleanup if not using online SPE)
Sample Preparation: Enzymatic Hydrolysis
The majority of homosalate and its metabolites are excreted in urine as glucuronide conjugates and require a deconjugation step prior to extraction and analysis.[1]
-
Thaw urine samples at room temperature.
-
Pipette 1 mL of urine into a clean tube.
-
Add the deuterated internal standard solution.
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Incubate the mixture at 37°C for at least 2 hours (or follow enzyme manufacturer's instructions for optimal temperature and time). Enzymatic hydrolysis cleaves the glucuronide moiety from the metabolites.[7][8]
-
After incubation, stop the reaction by adding a strong acid or by proceeding directly to the extraction step.
Sample Extraction and Cleanup (Online SPE)
Online SPE coupled with LC-MS/MS is a highly efficient and automated method for sample cleanup and analyte enrichment.[1][2]
-
After hydrolysis, centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into the online SPE-LC-MS/MS system.
-
The sample is first loaded onto a trapping column where the analytes of interest are retained, and interfering substances like salts are washed away.
-
After the washing step, a valve switches the mobile phase flow to elute the trapped analytes from the SPE column onto the analytical LC column for separation.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Analytical Column: A C18 reversed-phase column is typically used for the separation of homosalate and its metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes based on their polarity.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode for homosalate and its acidic metabolites.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the native analytes and their deuterated internal standards.
-
MRM Transitions: Specific MRM transitions for homosalate, its metabolites, and the deuterated internal standard need to be optimized on the specific mass spectrometer being used.
-
Quantification
-
Construct a calibration curve by analyzing a series of calibration standards prepared in a blank matrix (e.g., synthetic urine or a pooled urine sample with no detectable homosalate) with a constant amount of the deuterated internal standard.
-
The concentration of homosalate and its metabolites in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Diagrams
Caption: Experimental workflow for the analysis of homosalate in urine.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. sciex.com [sciex.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of cis- and trans-Homosalate Isomers using Homosalate-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (HMS) is a widely used organic ultraviolet (UV) filter in sunscreen and personal care products to absorb UVB radiation. Commercial Homosalate is a mixture of four stereoisomers, existing as two diastereomeric pairs: cis- and trans-isomers. Recent studies have revealed significant differences in the toxicokinetics of these isomers, with trans-Homosalate showing considerably higher oral bioavailability than the cis-isomer.[1] This highlights the necessity of separately quantifying the cis- and trans-isomers for accurate exposure and risk assessment in drug development and cosmetic safety studies.
This application note provides a detailed protocol for the simultaneous quantification of cis- and trans-Homosalate in cosmetic formulations using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Homosalate-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle of the Method
The method employs reverse-phase liquid chromatography to chromatographically separate the cis- and trans-isomers of Homosalate. Following separation, the isomers are detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both the native Homosalate isomers and the deuterated internal standard (this compound) are monitored. Quantification is achieved by calculating the ratio of the peak area of each analyte to that of the internal standard, and comparing this ratio to a calibration curve prepared with known concentrations of certified reference standards. This isotope dilution technique provides excellent accuracy and minimizes analytical variability.
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference materials of cis-Homosalate, trans-Homosalate, and this compound (internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), and Formic acid (LC-MS grade).
-
Chemicals: Polysorbate 80.
-
Sample Preparation: 0.45 µm syringe filters (e.g., PTFE).
Instrumentation
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18, 3.5 µm, or equivalent) is suitable for the separation of the isomers.[2]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (cis-Homosalate, trans-Homosalate, and this compound) in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase or a suitable solvent mixture (e.g., acetonitrile/water). These solutions should cover the desired calibration range.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the mobile phase.
Sample Preparation (for Sunscreen Formulations)
-
Accurately weigh approximately 1 g of the sunscreen sample into a 100 mL volumetric flask.[2]
-
Add 0.5 mL of Polysorbate 80 and 60 mL of acetonitrile to the flask.[2]
-
Mix the solution on a magnetic stirrer for 1 hour at 60°C to ensure complete dissolution and extraction of Homosalate.[2]
-
Allow the solution to cool to room temperature and then fill the flask to the 100 mL mark with acetonitrile.[2]
-
Filter the solution through a 0.45 µm syringe filter.[2]
-
Perform a further dilution as necessary to bring the analyte concentration within the calibration range. For example, dilute 1 mL of the filtered solution into a 10 mL volumetric flask and fill to the mark with acetonitrile.[2]
-
In a vial, combine a known volume of the diluted sample extract with a known volume of the internal standard spiking solution.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: Zorbax Eclipse XDB C18 (or equivalent).
-
Mobile Phase A: Water with 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of the cis- and trans-isomers. A typical gradient might start at 70% B, hold for a few minutes, then ramp to a higher percentage of B to elute the analytes.
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The following MRM transitions should be monitored. Since cis- and trans-isomers have the same mass, their precursor and product ions will be identical.
-
Data Presentation
The following tables summarize the key quantitative data for the analysis of cis- and trans-Homosalate using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| cis-Homosalate | 263.2 | 139.1 | 50 |
| trans-Homosalate | 263.2 | 139.1 | 50 |
| This compound | 267.2 | 143.0 | 50 |
| Parameter | cis-Homosalate | trans-Homosalate |
| Retention Time (min) | ~19.9 | ~21.1 |
| Linearity Range (µg/mL) | 1 - 200 | 1 - 200 |
| Correlation Coefficient (R²) | >0.999 | >0.999 |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Accuracy (% Recovery) | 94.26%–121.53% | 94.26%–121.53% |
| Precision (%RSD) | <15% | <15% |
Note: The quantitative data presented is based on a validated HPLC-UV method and is expected to be comparable for a properly validated LC-MS/MS method. Specific LOQ and precision values should be established during in-house method validation.[2]
Mandatory Visualizations
Caption: Experimental workflow for the quantification of cis- and trans-Homosalate.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate quantification of cis- and trans-Homosalate isomers in cosmetic products using LC-MS/MS with a deuterated internal standard. The method is sensitive, specific, and reliable, making it highly suitable for quality control, stability testing, and safety assessment in the pharmaceutical and cosmetic industries. The ability to differentiate and quantify these isomers is crucial for a more refined understanding of Homosalate's behavior and potential effects.
References
Application Notes and Protocols for Homosalate-d4 in Human Biomonitoring Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate is a common ingredient in sunscreens and other personal care products to absorb ultraviolet (UV) radiation.[1][2] Due to its widespread use, there is growing interest in assessing human exposure to this compound. Human biomonitoring, the measurement of chemicals or their metabolites in human specimens such as urine or blood, is a critical tool for evaluating internal exposure. The accuracy and reliability of these measurements are paramount. The use of a stable isotope-labeled internal standard, such as Homosalate-d4, is best practice for quantitative analysis by mass spectrometry. This deuterated analog of homosalate has nearly identical chemical and physical properties to the native compound, allowing it to account for variations in sample preparation and instrument response, thereby ensuring high-quality data.
These application notes provide a comprehensive overview of the use of this compound in human biomonitoring studies, including detailed experimental protocols for sample analysis and a summary of reported quantitative data.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of compounds in complex matrices. It relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation and analysis conditions as the endogenous (unlabeled) analyte. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in extraction efficiency or instrument response.
Quantitative Data from Human Biomonitoring Studies
The following table summarizes quantitative data for homosalate and its metabolites from human biomonitoring studies. The use of isotope dilution mass spectrometry with deuterated internal standards was a common feature in these studies, ensuring the high quality of the data.
| Biological Matrix | Study Population | Analytical Method | Analyte | Concentration Data | Reference |
| Urine | 4 volunteers after dermal application | online-SPE-LC-MS/MS | Homosalate Metabolites (cis/trans-HMS-CA, 3OH-cis/trans-HMS) | LOQ: 0.02-0.04 µg/L | [3] |
| Plasma | 4 volunteers after dermal application | online-SPE-LC-MS/MS | Homosalate and Metabolites | Peak plasma concentrations of homosalate varied from 13.9 to 23.1 ng/mL. | [4][5] |
| Urine | 35 individuals from a pilot population | online-SPE-LC-MS/MS | Homosalate Metabolites | Detected above LOQ in individuals who had recently used sunscreen. | [3] |
| Urine | 4 volunteers after a single oral dose | Isotope dilution analysis | Homosalate and Metabolites | Peak concentrations in urine reached 1.5-6.3 hours post-dose. | [6][7] |
Experimental Protocols
The following protocols are generalized from methodologies reported in human biomonitoring studies of homosalate.[1][3][6][8]
Analysis of Homosalate and its Metabolites in Human Urine
This protocol describes the quantification of homosalate metabolites in human urine using online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS).
a. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 500 µL of urine into a clean microcentrifuge tube.
-
Add an internal standard solution containing this compound and deuterated metabolites.
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the metabolites.
-
Incubate the samples at 37°C for 2 hours.
-
Stop the enzymatic reaction by adding 50 µL of formic acid.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
b. Instrumental Analysis (Online-SPE-LC-MS/MS)
-
Online-SPE:
-
SPE Column: A turbulent flow chromatography column can be used for online sample cleanup and analyte enrichment.[3]
-
Loading Pump: Load the sample onto the SPE column.
-
Elution: Elute the analytes from the SPE column onto the analytical column using the LC gradient.
-
-
Liquid Chromatography (LC):
-
Analytical Column: A C18 reversed-phase column is suitable for separating homosalate and its metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase is used to elute the analytes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. Precursor and product ion transitions for both the native analytes and their deuterated internal standards are monitored.
-
Analysis of Homosalate in Human Plasma
This protocol outlines the quantification of homosalate in human plasma.
a. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples gently.
-
To 200 µL of plasma, add a known amount of this compound internal standard.
-
Perform a protein precipitation step by adding 600 µL of cold acetonitrile.
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b. Instrumental Analysis (LC-MS/MS)
The LC-MS/MS conditions would be similar to those described for urine analysis, with potential modifications to the LC gradient to optimize the separation of homosalate from plasma matrix components.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a human biomonitoring study involving the analysis of homosalate using this compound as an internal standard.
References
- 1. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. safecosmetics.org [safecosmetics.org]
- 3. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. The properties and toxicity assessment of homosalate_Chemicalbook [chemicalbook.com]
- 6. Diastereoselective metabolism of homomenthyl salicylate (homosalate): Identification of relevant human exposure biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Homosalate-d4 in the Quantitative Analysis of Sunscreen Formulations
Application Note
Introduction
Homosalate is a widely used organic UV filter in sunscreen and other personal care products, valued for its efficacy in absorbing UVB radiation.[1][2] Regulatory bodies in the US and the EU have set maximum permissible concentrations for homosalate in cosmetic products, necessitating accurate and reliable analytical methods for its quantification in complex matrices like sunscreen formulations.[2] The use of a stable isotope-labeled internal standard, such as Homosalate-d4, is crucial for achieving high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards closely mimic the chemical and physical properties of the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This application note details a validated LC-MS/MS method for the quantification of homosalate in sunscreen formulations using this compound as an internal standard.
Principle
The method employs a simple extraction of homosalate from the sunscreen matrix, followed by analysis using a reverse-phase LC-MS/MS system. This compound is added to the sample at the beginning of the extraction process to serve as an internal standard. Quantification is achieved by creating a calibration curve of the peak area ratio of homosalate to this compound versus the concentration of homosalate standards. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for both the analyte and the internal standard.
Experimental
Materials and Reagents
-
Homosalate standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Sunscreen product samples
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of homosalate and this compound in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the homosalate stock solution with methanol to create calibration standards. A typical linearity range for homosalate analysis is 1–200 µg/mL.[1]
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sunscreen sample into a centrifuge tube.
-
Add a known volume of the this compound internal standard spiking solution.
-
Add 10 mL of methanol.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | As required for optimal separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Homosalate | 263.2 | 139.1 |
| This compound | 267.2 | 143.0 |
Data Analysis
The concentration of homosalate in the sunscreen samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the working standard solutions.
Method Validation Data
The following tables present typical performance data for the quantitative analysis of homosalate in sunscreen formulations. While a complete validation study using this compound was not found in the searched literature, the provided data for homosalate analysis by LC-MS/MS and HPLC are representative of the expected method performance, which would be further enhanced by the use of a deuterated internal standard.
Table 2: Linearity and Range
| Analyte | Linearity Range | Correlation Coefficient (r²) |
| Homosalate | 1 - 200 ng/mL | > 0.99 |
Data adapted from a study on UV filter analysis by LC-MS/MS.[3]
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration | Recovery (%) | RSD (%) |
| Homosalate | 80% of target | 99.5 - 100.8 | 0.16 - 1.34 |
| 100% of target | 99.5 - 100.8 | 0.16 - 1.34 | |
| 120% of target | 99.5 - 100.8 | 0.16 - 1.34 |
Data adapted from a validation study of an HPLC method for sunscreen analysis.[4]
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD | LOQ |
| Homosalate Metabolites | - | 0.02 - 0.04 µg/L |
Data from a study on homosalate metabolites using a deuterated internal standard, indicating the high sensitivity achievable with this approach.[5]
Visualizations
References
Application Notes and Protocols for Studying Dermal Absorption of Homosalate using Homosalate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate is a common organic UV filter used in sunscreens and other personal care products to absorb UVB radiation.[1] With increasing use, understanding its dermal absorption, potential systemic exposure, and associated biological effects is of significant interest. Homosalate-d4, a deuterated form of homosalate, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of homosalate and its metabolites in biological matrices during dermal absorption studies.[2] Its use in isotope dilution analysis allows for precise measurements by correcting for matrix effects and variations during sample preparation and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and experimental protocols for conducting in vitro dermal absorption studies of homosalate, incorporating the use of this compound.
Quantitative Data Summary
The dermal absorption of homosalate can vary depending on the formulation, application dose, and experimental model. Below is a summary of quantitative data from various studies.
| Study Type | Species/Model | Formulation | Applied Dose | Dermal Absorption (% of Applied Dose) | Key Findings |
| In vitro | Human Skin | 10% (w/w) in o/w emulsion | 2 mg/cm² | 3.86 ± 1.43% | This value is often cited in safety assessments. |
| In vivo | Rat | 10% and 20% in gel | 10 and 20 mg | 4.2 ± 0.6% and 5.4 ± 1.1% | Bioavailability was determined after topical application.[3] |
| In vivo | Human | Commercial Sunscreen (10% HMS) | 18–40 mg/kg bw | Not directly quantified as % | Systemic absorption was confirmed with plasma concentrations of homosalate and its metabolites.[2][4][5] |
| In vivo | Human | Commercial Sunscreen (8% w/v) | 2 mg/cm² | ~10% in superficial stratum corneum | Higher retention in the stratum corneum of the face compared to the back.[6] |
Experimental Protocols
In Vitro Dermal Permeation Study using Franz Diffusion Cells (Based on OECD 428 Guideline)
This protocol describes an in vitro method to assess the dermal absorption of homosalate from a topical formulation using excised human or porcine skin mounted in Franz diffusion cells.
Materials:
-
Franz diffusion cells (static or flow-through)
-
Excised human or porcine skin (dermatomed to a thickness of ~500 µm)
-
Homosalate-containing formulation
-
Receptor fluid (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like 6% PEG-20 oleyl ether or 4% Bovine Serum Albumin)
-
This compound (for internal standard)
-
Analytical grade solvents (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Cut skin sections to a size suitable for mounting on the Franz diffusion cells.
-
Visually inspect the skin for any imperfections that might compromise its barrier integrity.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a circulating water bath maintained at 32°C to ensure the skin surface temperature is physiologically relevant.
-
-
Application of Formulation:
-
Apply a finite dose of the homosalate-containing formulation (e.g., 2 mg/cm²) evenly onto the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis.
-
After the final time point, dismantle the Franz cell.
-
Wash the skin surface to collect any unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
Extract homosalate from the receptor fluid, skin wash, epidermis, and dermis using an appropriate solvent.
-
-
Sample Analysis (LC-MS/MS):
-
To each collected and extracted sample, add a known concentration of this compound as an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of homosalate.
-
The ratio of the peak area of homosalate to the peak area of this compound is used to calculate the concentration of homosalate in each compartment.
-
Protocol for Quantification of Homosalate in Plasma/Urine using this compound
This protocol outlines the analytical procedure for quantifying homosalate in biological fluids from in vivo studies.
Materials:
-
Plasma or urine samples
-
This compound solution (internal standard)
-
Acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (optional, for sample clean-up)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or urine samples.
-
To a known volume of the sample (e.g., 100 µL), add a precise amount of this compound internal standard solution.
-
Precipitate proteins by adding a solvent like acetonitrile, then vortex and centrifuge.
-
Alternatively, for cleaner samples, perform a solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Inject the supernatant or the eluted sample from SPE into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both homosalate and this compound.
-
-
Quantification:
-
A calibration curve is generated using standards of known homosalate concentrations, each spiked with the same amount of this compound.
-
The concentration of homosalate in the unknown samples is determined by comparing the peak area ratio of homosalate to this compound against the calibration curve.
-
Visualizations
Discussion
The use of this compound as an internal standard is critical for obtaining reliable quantitative data in dermal absorption studies of homosalate. The protocols provided herein offer a framework for conducting such studies, which can be adapted based on specific research needs and laboratory capabilities.
Regarding the potential endocrine-disrupting effects of homosalate, in vitro studies have suggested interactions with estrogen, androgen, and progesterone receptors.[1][7] Some studies have indicated that homosalate can act as an estrogen receptor agonist and an androgen receptor antagonist.[8][9] Furthermore, there is evidence to suggest its involvement in the PI3K/AKT and MAPK signaling pathways, which can influence cell proliferation and invasion.[2][10] However, it is important to note that the evidence for endocrine disruption is considered by some regulatory bodies to be inconclusive, and further research, particularly in vivo, is needed to fully understand the human health implications.[11]
These application notes and protocols are intended to guide researchers in designing and executing robust studies to further elucidate the dermal absorption and potential biological activities of homosalate.
References
- 1. Homosalate - Wikipedia [en.wikipedia.org]
- 2. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembiochemcosm.uniwa.gr [chembiochemcosm.uniwa.gr]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Transdermal penetration of UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. safecosmetics.org [safecosmetics.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tga.gov.au [tga.gov.au]
- 11. health.ec.europa.eu [health.ec.europa.eu]
Troubleshooting & Optimization
Navigating Isotopic Exchange in Deuterated Internal Standards: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with isotopic exchange in deuterated internal standards. Understanding and mitigating this phenomenon is critical for ensuring the accuracy and reliability of quantitative analyses, particularly in regulated environments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of deuterated internal standards?
Isotopic exchange refers to the unintended swapping of deuterium atoms on a stable isotope-labeled (SIL) internal standard with protium (hydrogen) atoms from the surrounding solvent or matrix.[1] This process, also known as back-exchange, can compromise the integrity of the internal standard, leading to inaccurate quantification.[2]
Q2: Why is isotopic exchange a concern for quantitative analysis?
The fundamental principle of using a SIL internal standard is that it behaves chemically and physically identically to the analyte, correcting for variability in sample preparation, chromatography, and mass spectrometric detection.[3][4] When deuterium atoms are lost from the internal standard, its mass changes, and it can be mistakenly identified as the unlabeled analyte. This leads to an artificially inflated analyte signal and a decreased internal standard signal, resulting in erroneously high calculated concentrations.
Q3: What factors promote isotopic exchange?
Several factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH.[5] It is slowest at approximately pH 2.5-3 and increases significantly under basic conditions.[5][6]
-
Temperature: Higher temperatures accelerate the rate of exchange.[7][8][9]
-
Location of Deuterium Labels: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1] Deuteriums on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange under specific conditions.[1][10]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur.
-
Matrix Components: Components within a biological matrix may catalyze the exchange process.
Q4: Which is a better choice to avoid exchange issues: Deuterium or ¹³C-labeled standards?
While deuterium-labeled standards are often more cost-effective and readily available, they are susceptible to the limitations of isotopic exchange.[11][12] Carbon-13 (¹³C) labeled standards are not prone to exchange and are therefore considered a more robust and reliable choice, especially for methods requiring high accuracy and precision.[12][13]
Troubleshooting Guide
If you suspect isotopic exchange is affecting your results, follow this step-by-step guide to diagnose and resolve the issue.
Symptom Checklist:
-
Poor reproducibility of quality control samples.
-
Non-linear calibration curves.[14]
-
A noticeable decrease in the internal standard signal over time or with changes in sample preparation conditions.
-
An unexpected increase in the analyte signal, especially in blank samples spiked with the internal standard.
-
A chromatographic peak for the analyte appearing at the retention time of the internal standard.
Troubleshooting Workflow:
// Nodes start [label="Suspected Isotopic Exchange", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_is_purity [label="Step 1: Verify IS Purity\n'Is there unlabeled analyte in the IS stock?'"]; incubation_exp [label="Step 2: Incubation Experiment\n'Does the IS degrade in the matrix/solvent?'"]; analyze_conditions [label="Step 3: Analyze Experimental Conditions\n'Are pH, temperature, or solvent promoting exchange?'"]; evaluate_label_pos [label="Step 4: Evaluate Label Position\n'Are deuterium labels on exchangeable sites?'"]; solution_modify [label="Modify Sample Prep\n(e.g., lower pH, reduce temperature)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_replace_is [label="Replace Internal Standard\n(e.g., use ¹³C-labeled IS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_unresolved [label="Consult Manufacturer/\nFurther Investigation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_is_purity; check_is_purity -> incubation_exp [label="Purity Confirmed"]; check_is_purity -> end_unresolved [label="Impurity Found"]; incubation_exp -> analyze_conditions [label="No Degradation"]; incubation_exp -> solution_modify [label="Degradation Observed"]; analyze_conditions -> evaluate_label_pos [label="Conditions Optimal"]; analyze_conditions -> solution_modify [label="Suboptimal Conditions"]; evaluate_label_pos -> solution_replace_is [label="Exchange-Prone Labels"]; evaluate_label_pos -> end_unresolved [label="Stable Labels"]; solution_modify -> end_resolved; solution_replace_is -> end_resolved; } dot Caption: A workflow for troubleshooting suspected isotopic exchange.
Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.
Materials:
-
Deuterated internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase).
-
LC-MS/MS system.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.
-
Quantitative Data Summary
The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Control (T=0) | 0 | N/A | 7.4 | 0% | No |
| Matrix A | 4 | 25 | 7.4 | 18% | Yes |
| Matrix A | 24 | 4 | 7.4 | 8% | Minimal |
| Reconstitution Solvent | 4 | 25 | 8.5 | 35% | Yes |
| Reconstitution Solvent | 4 | 25 | 4.0 | <5% | No |
Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.
Best Practices for Selecting and Using Deuterated Internal Standards
To minimize the risk of isotopic exchange, adhere to the following best practices.
// Main Topic main [label="Best Practices for Deuterated IS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Categories selection [label="Selection Criteria", fillcolor="#FBBC05", fontcolor="#202124"]; handling [label="Handling & Storage", fillcolor="#34A853", fontcolor="#FFFFFF"]; method_dev [label="Method Development", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Sub-points for Selection select_stable [label="Choose stable label positions\n(avoid -OH, -NH, activated C-H)", fillcolor="#FFFFFF", fontcolor="#202124"]; select_mass [label="Ensure sufficient mass shift\n(≥ 3 Da)", fillcolor="#FFFFFF", fontcolor="#202124"]; select_purity [label="Verify isotopic purity (≥98%)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Sub-points for Handling handle_storage [label="Store in aprotic solvents\n or at low pH/temp", fillcolor="#FFFFFF", fontcolor="#202124"]; handle_time [label="Minimize time in aqueous/protic solutions", fillcolor="#FFFFFF", fontcolor="#202124"];
// Sub-points for Method Development method_validate [label="Perform stability experiments\n(Protocol 1)", fillcolor="#FFFFFF", fontcolor="#202124"]; method_spike [label="Spike IS as late as possible\nif exchange is unavoidable", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges main -> selection; main -> handling; main -> method_dev;
selection -> select_stable; selection -> select_mass; selection -> select_purity;
handling -> handle_storage; handling -> handle_time;
method_dev -> method_validate; method_dev -> method_spike; } dot Caption: Key considerations for the selection and use of deuterated standards.
By carefully selecting internal standards, optimizing analytical conditions, and performing thorough validation, researchers can mitigate the risks associated with isotopic exchange and ensure the generation of high-quality, reliable quantitative data.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Homosalate-d4 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Homosalate-d4 under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Stability of this compound: Summary
This compound is a deuterated analog of Homosalate, widely used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The stability of this compound is critical for accurate and reproducible results. While specific quantitative stability data for this compound is limited, the stability of its non-deuterated counterpart, Homosalate, provides a strong indication of its expected behavior under various conditions. The deuterium labeling on the phenyl ring is not expected to significantly alter the compound's susceptibility to hydrolysis, thermal stress, or photodegradation.
Data Presentation: Quantitative Stability Data
The following tables summarize the stability of Homosalate under different conditions. This data is derived from studies on non-deuterated Homosalate and should be considered as a close approximation for this compound.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Recommendation |
| Long-Term Storage | -20°C | ≥ 4 years | Recommended for long-term preservation of the neat material or in a suitable solvent. |
| Stock Solution | -80°C | 6 months | Optimal for prepared stock solutions to minimize degradation. |
| Stock Solution | -20°C | 1 month | Suitable for shorter-term storage of stock solutions. |
| Shipping | Room Temperature | Varies | Shipped at ambient temperature in the continental US; international shipping may differ.[1] |
Table 2: Hydrolytic Stability of Homosalate at 25°C
This data is based on the abiotic hydrolysis of non-deuterated Homosalate.[2]
| pH | Half-life (hours) | Degradation Rate |
| 4 | 210 | Slow |
| 7 | 215 | Slow |
| 9 | 69.7 | Rapid |
Table 3: Photostability of Homosalate
| Condition | Exposure | Stability |
| In Emulsion | 5, 10, 15, and 20 MED (Minimal Erythemal Dose) under a Xenon lamp | Stable (0 - 2.7% decrease in content) |
| In Solution | Dilute solutions in isopropanol, cyclohexane, mineral oil, and ethanol/water | Photostable |
Experimental Protocols
Protocol 1: General Stability Testing of this compound Solution
This protocol outlines a general procedure for assessing the stability of a this compound stock solution under various temperature conditions.
Objective: To determine the degradation of this compound in a specific solvent over time at different temperatures.
Materials:
-
This compound
-
High-purity solvent (e.g., methyl acetate, acetonitrile)
-
LC-MS grade vials
-
Calibrated temperature-controlled chambers (e.g., refrigerator at 4°C, freezer at -20°C, ultra-low freezer at -80°C)
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquoting: Aliquot the stock solution into multiple LC-MS vials to avoid repeated freeze-thaw cycles of the entire stock.
-
Storage Conditions:
-
Store a set of aliquots at the intended long-term storage temperature (e.g., -80°C or -20°C).
-
Store another set at a refrigerated temperature (4°C).
-
Store a third set at room temperature (approximately 25°C).
-
For each temperature, prepare a "time zero" sample for immediate analysis.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
LC-MS Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using a validated stability-indicating LC-MS method.
-
Quantify the peak area of the this compound.
-
-
Data Analysis:
-
Compare the peak area of the stored samples to the "time zero" sample.
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
A significant change is often defined as a 5-10% decrease in the initial concentration.
-
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol is designed to assess the hydrolytic stability of this compound.
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Purified water (for neutral hydrolysis)
-
pH meter
-
Water bath or incubator set to a specific temperature (e.g., 40°C)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Acidic: Mix the this compound stock solution with 0.1 M HCl.
-
Neutral: Mix the this compound stock solution with purified water.
-
Basic: Mix the this compound stock solution with 0.1 M NaOH.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the LC column.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the remaining this compound and identify any major degradation products.
-
Data Analysis: Calculate the degradation rate and half-life under each condition.
Mandatory Visualizations
Caption: Experimental workflow for assessing the temperature stability of this compound.
Caption: Potential signaling pathways affected by Homosalate.
Troubleshooting Guides and FAQs
Q1: I am seeing a lower than expected peak area for my this compound internal standard. What could be the cause?
A1: There are several potential reasons for a low signal from your this compound internal standard:
-
Degradation: Improper storage can lead to degradation. Ensure that stock solutions are stored at -20°C or -80°C and minimize freeze-thaw cycles. For working solutions in basic conditions (pH > 8), prepare them fresh as hydrolysis can occur relatively quickly.
-
Adsorption: this compound can be hydrophobic and may adsorb to certain types of plasticware. Use glass or polypropylene vials and minimize contact with other plastics where possible.
-
Ion Suppression: Matrix effects in your sample can suppress the ionization of this compound in the mass spectrometer source. To check for this, compare the response of the internal standard in a clean solvent versus in the sample matrix. If ion suppression is significant, you may need to improve your sample clean-up procedure or adjust your chromatographic method to separate this compound from the interfering matrix components.
-
Incorrect Preparation: Double-check all dilutions and calculations for the preparation of your internal standard working solution.
Q2: My this compound peak is showing a different retention time than the non-deuterated Homosalate. Is this normal?
A2: A slight shift in retention time between a deuterated internal standard and its non-deuterated analog can sometimes occur, a phenomenon known as the "isotope effect." This is more common in gas chromatography but can also be observed in liquid chromatography, especially with a high degree of deuteration. However, the shift should be small and consistent. If you observe a large or inconsistent shift, it may indicate:
-
Chromatographic Issues: Problems with the column, mobile phase, or temperature can cause retention time variability.
-
Degradation: A degradation product may be co-eluting or appearing as a separate peak.
Q3: Can I store my this compound solution at room temperature for a short period?
A3: While Homosalate is generally stable, it is not recommended to store solutions of this compound at room temperature for extended periods. For daily use, it is best to keep the working solution in an autosampler cooled to 4-10°C. For any storage longer than a day, it should be refrigerated or frozen.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: To confirm degradation, you can perform the following checks:
-
LC-MS Analysis: Analyze the suspect solution by LC-MS. Look for the appearance of new peaks that may correspond to degradation products. The primary degradation product from hydrolysis is salicylic acid.
-
Comparison with a New Standard: Prepare a fresh solution from a new vial of this compound and compare its peak area and purity profile to the suspect solution. A significant difference in the main peak area or the presence of additional peaks in the old solution would indicate degradation.
-
Forced Degradation: Intentionally degrade a small amount of a fresh standard (e.g., by adding a small amount of base and heating gently) and compare the resulting chromatogram to that of your suspect solution. This can help in identifying the degradation products.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathway for Homosalate, and by extension this compound, is hydrolysis of the ester linkage. This is particularly accelerated under basic (alkaline) conditions and results in the formation of 3,3,5-trimethylcyclohexanol and deuterated salicylic acid. While generally considered photostable, prolonged exposure to high-intensity UV light in certain formulations could potentially lead to photodegradation.
References
Technical Support Center: Overcoming Signal Suppression in Homosalate Analysis with Homosalate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Homosalate-d4 to overcome signal suppression in LC-MS/MS analysis of Homosalate.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern in Homosalate analysis?
A1: Signal suppression, a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the reduction of the ionization efficiency of a target analyte, such as Homosalate, due to the presence of co-eluting matrix components.[1][2] In complex matrices like plasma, urine, or cosmetic formulations, these interfering substances compete with Homosalate for ionization in the MS source, leading to a decreased signal intensity. This can result in inaccurate and imprecise quantification, potentially underestimating the true concentration of Homosalate in the sample.
Q2: How does this compound help in overcoming signal suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Homosalate. Being chemically identical to Homosalate, it co-elutes and experiences the same degree of signal suppression or enhancement.[3] By adding a known amount of this compound to each sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even when the absolute signal intensities of both compounds fluctuate due to matrix effects, thus ensuring accurate and reliable results.
Q3: When should I use this compound in my experiments?
A3: It is highly recommended to use this compound as an internal standard in all quantitative LC-MS/MS analyses of Homosalate, especially when dealing with complex biological or cosmetic matrices. It is essential for method validation to assess and correct for matrix effects and to ensure the accuracy and precision of your results.
Troubleshooting Guide
Issue 1: Low or No Signal for Homosalate
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure complete extraction of Homosalate from the matrix. Review the sample preparation protocol for any inconsistencies. |
| Inefficient Ionization | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for Homosalate.[4] |
| Signal Suppression | Implement the use of this compound as an internal standard to compensate for matrix effects. |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for Homosalate in your method. |
| Instrument Contamination | Clean the LC-MS/MS system, particularly the ion source, to remove any potential contaminants. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for Homosalate and that the organic content is optimized for good peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if necessary.[5] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Co-elution with Interfering Peaks | Optimize the chromatographic gradient to improve separation. |
Issue 3: High Variability in Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples. |
| Matrix Effects | Use this compound internal standard to normalize for variations in signal intensity. |
| Instrument Instability | Check for fluctuations in pump pressure, temperature, and MS source stability. |
| Carryover | Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.[6] |
Data Presentation: The Impact of this compound on Signal Suppression
The following tables illustrate the effectiveness of this compound in mitigating signal suppression in a complex matrix (e.g., cosmetic cream).
Table 1: Analysis of Homosalate without Internal Standard
| Sample ID | Spiked Homosalate (ng/mL) | Measured Homosalate (ng/mL) | Recovery (%) |
| Cream A | 100 | 65 | 65 |
| Cream B | 100 | 72 | 72 |
| Cream C | 100 | 58 | 58 |
| Average | 100 | 65 | 65 |
| %RSD | N/A | 10.8 | 10.8 |
Disclaimer: The data presented in these tables is for illustrative purposes only and is intended to demonstrate the concept of signal suppression and its correction using an internal standard.
Table 2: Analysis of Homosalate with this compound Internal Standard
| Sample ID | Spiked Homosalate (ng/mL) | Measured Homosalate (ng/mL) | Recovery (%) |
| Cream A | 100 | 98 | 98 |
| Cream B | 100 | 101 | 101 |
| Cream C | 100 | 97 | 97 |
| Average | 100 | 98.7 | 98.7 |
| %RSD | N/A | 2.1 | 2.1 |
As demonstrated, the use of this compound significantly improves the accuracy (recovery closer to 100%) and precision (%RSD is much lower) of the measurement by compensating for the signal suppression caused by the cream matrix.
Experimental Protocols
Sample Preparation for Sunscreen Cream
This protocol is adapted from a method for the analysis of UV filters in commercial sunscreens.[7]
-
Weighing: Accurately weigh approximately 10 mg of the sunscreen cream into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Extraction: Add 10 mL of methanol to the tube.
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4500 rpm for 5 minutes to pellet the solid excipients.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
LC-MS/MS Method
The following are typical starting parameters for the LC-MS/MS analysis of Homosalate. Optimization may be required based on your specific instrumentation and matrix.
Table 3: LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Agilent 6470B Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Homosalate) | To be optimized, typically [M-H]⁻ |
| MRM Transition (this compound) | To be optimized, typically [M-H]⁻ |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Visualizations
Caption: Mechanism of Signal Suppression in LC-MS/MS.
Caption: Experimental Workflow for Homosalate Analysis.
Caption: Logic of Using an Internal Standard for Correction.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
Technical Support Center: Optimizing MS/MS Transitions for Homosalate-d4
Welcome to the technical support center for methods utilizing Homosalate-d4 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound?
A1: For positive electrospray ionization (ESI+), the recommended precursor ion ([M+H]⁺) for this compound is m/z 267.2. Two common product ions are typically used for quantification and qualification purposes.
Q2: Why am I observing a shift in retention time between Homosalate and this compound?
A2: A slight chromatographic shift between an analyte and its deuterated internal standard can sometimes occur. This is known as the "isotope effect" and is more pronounced with a larger number of deuterium labels and certain chromatographic conditions. While generally minimal, it's crucial to ensure that the integration windows for both peaks are appropriate. If the shift is significant, chromatographic optimization may be necessary.[1][2]
Q3: Can the deuterium labels on this compound exchange?
A3: Deuterium exchange can be a concern, particularly for deuterons on heteroatoms (like -OH or -NH) or acidic/basic sites, especially under certain pH and temperature conditions.[3] For this compound, if the deuterium labels are on the aromatic ring or other stable positions, the risk of exchange is low. However, it's good practice to store standards in aprotic solvents and avoid extreme pH conditions in your mobile phase if you suspect deuterium exchange.
Q4: What are the key parameters to optimize for this compound MRM transitions?
A4: The most critical parameters to optimize are the Collision Energy (CE) and Declustering Potential (DP). The source parameters, such as ion spray voltage and source temperature, should also be optimized for maximal ionization of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Collision Energy (CE) or Declustering Potential (DP). 2. Inefficient ionization. 3. Matrix suppression effects.[4][5][6][7] 4. Incorrect precursor/product ion selection. | 1. Perform a compound optimization experiment by infusing a standard solution of this compound and ramping the CE and DP to find the optimal values that yield the highest signal intensity.[8][9][10] 2. Optimize ion source parameters (e.g., temperature, gas flows, ion spray voltage). 3. Evaluate matrix effects by comparing the response in solvent versus a matrix blank. If suppression is significant, improve sample cleanup or adjust chromatographic conditions to separate this compound from interfering matrix components. 4. Confirm the precursor ion mass and investigate alternative product ions based on the fragmentation pattern of salicylates. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Chemical noise from the sample matrix. 3. Electronic noise. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Employ a more selective sample preparation technique (e.g., solid-phase extraction) to remove interfering compounds. 3. Ensure proper grounding of the mass spectrometer and check for sources of electronic interference. |
| Crosstalk between Homosalate and this compound Transitions | 1. In-source fragmentation of Homosalate contributing to the this compound precursor ion signal. 2. Isotopic contribution from Homosalate to the this compound mass channel. | 1. Reduce the declustering potential to minimize in-source fragmentation. 2. Ensure that the mass difference between Homosalate and this compound is sufficient (ideally ≥ 3 Da) to avoid significant isotopic overlap. If overlap is unavoidable, correct for it mathematically during data processing. |
| Inconsistent Peak Area Ratios | 1. Variability in sample injection volume. 2. Degradation of analyte or internal standard. 3. Non-co-elution of analyte and internal standard leading to differential matrix effects.[2][4] | 1. Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample vials. 2. Prepare fresh standards and samples. Check for stability in the autosampler over the course of a run. 3. Optimize chromatography to ensure complete co-elution of Homosalate and this compound. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
This protocol outlines the steps to determine the optimal Collision Energy (CE) and Declustering Potential (DP) for this compound using direct infusion.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol).
-
Syringe pump.
-
Mass spectrometer with a suitable ion source (e.g., ESI).
-
Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Procedure:
-
Infusion Setup:
-
Set up the syringe pump to infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min).
-
Combine the infusion flow with the mobile phase flow from the LC pump using a T-fitting before the mass spectrometer's ion source.
-
-
Precursor Ion Confirmation:
-
Set the mass spectrometer to Q1 scan mode to confirm the presence and maximize the intensity of the precursor ion (m/z 267.2 for [M+H]⁺).
-
Optimize source parameters (ion spray voltage, temperature, nebulizer gas, etc.) to achieve the highest and most stable signal for the precursor ion.
-
-
Product Ion Scan:
-
Switch to product ion scan mode, selecting m/z 267.2 as the precursor ion.
-
Apply a range of collision energies (e.g., 10-50 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions.
-
-
MRM Optimization (CE and DP Ramping):
-
Set up an MRM method with the selected precursor ion (Q1 = 267.2) and the chosen product ions (Q3).
-
Create a series of experiments where the Collision Energy is ramped across a relevant range (e.g., 5-60 V in 2 V increments) for each transition while keeping the DP constant.
-
Analyze the data to identify the CE value that produces the maximum intensity for each product ion.
-
Using the optimal CE, create another series of experiments to ramp the Declustering Potential (e.g., 20-150 V in 5 V increments).
-
Determine the optimal DP that maximizes the precursor ion signal without causing excessive in-source fragmentation.
-
-
Final MRM Method:
-
Create the final MRM method using the optimized CE and DP values for each this compound transition.
-
Data Presentation
Table 1: Example of Optimized MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) | Use |
| This compound | 267.2 | 139.1 | 25 | 80 | Quantifier |
| This compound | 267.2 | 111.1 | 35 | 80 | Qualifier |
Note: The values presented in this table are for illustrative purposes and should be empirically determined for your specific instrument and conditions.
Visualizations
Caption: Workflow for optimizing MS/MS parameters for this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skyline.ms [skyline.ms]
- 10. researchgate.net [researchgate.net]
Improving chromatographic separation of homosalate isomers with Homosalate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of homosalate isomers, with a focus on the application of Homosalate-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of homosalate isomers important?
Homosalate is utilized as a mixture of cis and trans isomers.[1] Research has indicated significant differences in the human toxicokinetics of these isomers, underscoring the necessity of evaluating them separately in exposure and risk assessments.[1][2][3] Therefore, robust chromatographic separation is crucial for accurate quantification and toxicological studies.
Q2: What is the role of this compound in the analysis?
This compound (2-hydroxybenzoic-d4 acid 3,3,5-trimethylcyclohexyl ester) serves as an internal standard for the quantification of homosalate isomers.[3] The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[2][4]
Q3: What are the typical chromatographic techniques used for separating homosalate isomers?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the most common techniques for the separation and quantification of homosalate isomers and their metabolites.[4][5][6] These methods offer the necessary resolution and sensitivity for complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of homosalate isomers.
Issue 1: Poor Resolution Between Cis and Trans Isomers
Symptoms:
-
Overlapping peaks for cis- and trans-homosalate.
-
Inability to accurately quantify individual isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Use a high-resolution column such as a C18 column. A Zorbax Eclipse XDB C18 column (3.5 µm particle size) has been shown to provide good separation.[6] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. A common mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 1% formic acid (Solvent B).[6] Adjusting the gradient profile can improve separation. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but may increase run time. |
| Elevated Column Temperature | Maintain a consistent and optimized column temperature. Temperature fluctuations can affect retention times and peak shape. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.[7][8]
-
Reduced peak height and inaccurate integration.[8]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Strong interactions between the analyte and the silica support can cause tailing.[7][9][10] Operating the mobile phase at a lower pH can help to minimize these interactions.[10] The use of formic acid in the mobile phase helps to control the pH.[6] |
| Column Overload | Injecting too much sample can lead to peak tailing.[7][9] Dilute the sample or reduce the injection volume. |
| Column Contamination or Degradation | Contaminants on the column can cause peak shape distortion.[11] Flush the column with a strong solvent or replace the column if necessary. |
| Excessive Dead Volume | Ensure all fittings and tubing are properly connected to minimize extra-column volume.[12] |
Issue 3: Retention Time Shifts
Symptoms:
-
Inconsistent retention times for homosalate isomers and the internal standard across different runs or batches.[13][14]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Mobile Phase Composition Changes | Even minor variations in mobile phase preparation can lead to retention time shifts.[14] Prepare fresh mobile phase carefully and consistently. Ensure proper mixing if using a gradient. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. A change of 1°C can alter retention times by approximately 2%.[14] |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[15] |
| Pump Malfunction | Fluctuations in pump pressure can affect the flow rate and retention times.[13][16] Check for leaks, bubbles, or worn pump seals. |
Issue 4: Matrix Effects in MS Detection
Symptoms:
-
Ion suppression or enhancement, leading to inaccurate quantification.[17][18]
-
This is particularly relevant when analyzing samples from complex matrices like urine or plasma.[3][4]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-eluting Matrix Components | Endogenous compounds in the sample matrix can interfere with the ionization of the target analytes.[18][19] |
| Improved Sample Preparation | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[11] Online SPE can also be utilized for automated sample cleanup.[4][5] |
| Chromatographic Separation | Modify the chromatographic method to better separate the analytes from interfering matrix components. |
| Use of a Stable Isotope-Labeled Internal Standard | This compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[2][4] |
Experimental Protocols
Sample Preparation (for Urine Samples)
A detailed protocol for the analysis of homosalate metabolites in urine involves enzymatic hydrolysis followed by online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Workflow for Sample Preparation and Analysis
Caption: Workflow for the analysis of homosalate in urine samples.
Chromatographic Conditions
The following table summarizes typical HPLC and UPLC conditions for the separation of homosalate isomers.
| Parameter | HPLC Method[6] | UPLC-MS/MS Method[4][5] |
| Column | Zorbax Eclipse XDB C18, 3.5 µm | Details often proprietary but C18 chemistry is common |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid or similar aqueous buffer |
| Mobile Phase B | Acetonitrile + 1% Formic Acid | Acetonitrile or Methanol with modifier |
| Flow Rate | Not specified | Typically 0.2 - 0.5 mL/min |
| Detection | UV at 306 nm | Tandem Mass Spectrometry (MS/MS) |
| Gradient | Gradient elution program used | Gradient elution is standard |
Logical Relationship for Troubleshooting Chromatographic Issues
Caption: A logical approach to troubleshooting common chromatography issues.
References
- 1. Identification, Organic Synthesis, and Sensitive Analysis of a cis-Homosalate-Specific Exposure Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jhsci.ba [jhsci.ba]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. Mastering Chromatography, One Peak at a Time | Labcompare.com [labcompare.com]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Troubleshooting Low Recovery of Homosalate-d4
Welcome to the technical support center for troubleshooting issues related to the sample extraction of Homosalate-d4. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems with low recovery of this internal standard in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. The most common causes include:
-
Inappropriate Extraction Method: The chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) may not be optimized for a hydrophobic compound like Homosalate.
-
Suboptimal Solvent Selection: The polarity of the solvents used for sample loading, washing, and elution is critical. For a non-polar compound like Homosalate, using a wash solvent that is too strong or an elution solvent that is too weak can lead to its loss.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the extraction process or suppress the instrument's signal.[1] Phospholipids are common culprits in biological samples.
-
pH-Related Issues: Homosalate can hydrolyze under basic conditions.[2] If the sample pH is not controlled, the internal standard may degrade.
-
Analyte Adsorption: this compound can adsorb to plasticware or glassware, especially if the sample is stored for extended periods or at inappropriate temperatures.
-
Incomplete Elution: The elution solvent may not be strong enough to completely remove the highly hydrophobic this compound from the SPE sorbent.
-
Analyte Instability: Although generally stable, prolonged exposure to harsh conditions (e.g., high temperature, extreme pH) can lead to degradation. Some UV filters have shown sensitivity to freeze-drying.[3]
Q2: What is a typical acceptable recovery for a deuterated internal standard like this compound?
While the goal is to maximize recovery, consistency is often more critical than achieving 100% recovery. A reproducible recovery of 70-130% is generally considered acceptable for internal standards in bioanalytical methods when compared to an external standard calibration curve.[4] However, significant variability in recovery between samples can indicate a problem with the method's robustness.
Q3: How can I determine at which step of my extraction process the loss of this compound is occurring?
To pinpoint the source of the loss, it is recommended to perform a step-by-step analysis of your extraction procedure.[5][6] This involves collecting and analyzing the fractions from each stage:
-
Sample Load: Analyze the flow-through after loading the sample onto the SPE cartridge.
-
Wash Steps: Analyze each wash fraction separately.
-
Elution Step: Analyze the final eluate.
If this compound is found in the loading or wash fractions, it indicates a problem with retention on the sorbent. If the recovery in the eluate is low and it's not in the previous fractions, it suggests incomplete elution or on-column degradation.
Q4: Can the sample matrix itself affect the recovery of this compound?
Yes, the sample matrix can have a significant impact.[1] Endogenous components can compete with this compound for binding sites on the SPE sorbent, or they can co-elute and cause ion suppression or enhancement in the mass spectrometer. To mitigate this, consider:
-
Matrix-matched calibration standards: Prepare your calibration standards in the same biological matrix as your samples.
-
More rigorous sample cleanup: Incorporate a protein precipitation or phospholipid removal step before extraction.
-
Dilution of the sample: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide for Low this compound Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart outlining the systematic process for troubleshooting low recovery of this compound.
Step 1: Investigate Retention Issues
If this compound is found in the sample loading or wash fractions, it indicates that it is not being adequately retained on the SPE sorbent.
| Potential Cause | Recommended Solution |
| Incorrect SPE Sorbent | Homosalate is a hydrophobic molecule (LogP ≈ 6.3), so a reversed-phase sorbent (e.g., C18, C8) is appropriate. Ensure you are using a sorbent with sufficient capacity. |
| Sample Solvent is too Strong | The sample should be loaded in a weak solvent (e.g., aqueous solution with a low percentage of organic solvent) to ensure strong retention on a reversed-phase sorbent. If the sample is in a strong organic solvent, dilute it with water or an appropriate buffer. |
| Inappropriate Sample pH | While Homosalate itself is not ionizable, the sample pH can affect the sorbent surface and the solubility of matrix components. Maintain a neutral or slightly acidic pH to avoid potential hydrolysis under basic conditions. |
| Wash Solvent is too Strong | The wash solvent should be strong enough to remove interferences but weak enough to leave this compound on the sorbent. If using a reversed-phase sorbent, decrease the organic content of the wash solvent. |
| Channeling | If the sample is loaded too quickly, it may not have sufficient interaction with the sorbent. Ensure a slow and consistent flow rate during sample loading. |
Step 2: Investigate Elution and Degradation Issues
If this compound is not in the loading or wash fractions, but the recovery in the eluate is low, consider the following:
| Potential Cause | Recommended Solution |
| Incomplete Elution | Homosalate's high hydrophobicity may require a strong elution solvent. Increase the percentage of a non-polar organic solvent (e.g., acetonitrile, methanol, or a mixture) in your elution buffer. Consider using a stronger solvent like isopropanol or methyl-tert-butyl ether (MTBE). Perform a second elution and analyze it separately to see if more of the analyte can be recovered. |
| Analyte Degradation | Homosalate can be unstable under basic conditions.[2] Ensure all solutions are maintained at a neutral or slightly acidic pH. Avoid high temperatures during sample processing and storage. |
| Adsorption to Labware | Use low-adsorption plasticware or silanized glassware to minimize the loss of the hydrophobic this compound. |
| Insufficient Elution Volume | Ensure the volume of the elution solvent is sufficient to completely wet the sorbent bed and elute the analyte. Try increasing the elution volume. |
Quantitative Data Summary
The following table summarizes typical recovery data for UV filters, including Homosalate, from various studies. This can serve as a benchmark for your own experiments.
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Homosalate | Matrix Solid-Phase Dispersion (MSPD) | Indoor Dust | 77 - 99 | N/A | |
| Multiple UV Filters | Solid-Phase Extraction (SPE) | Tap and Seawater | 71 - 111 | 2 - 25 | [7] |
| Homosalate | Supercritical Fluid Extraction (SFE) | Lipstick | >99 | 0.4 - 1.0 | [8] |
| Spiked UV Filters | LC-MS/MS | Commercial Sunscreen | 70 - 130 | N/A | [4] |
Detailed Experimental Protocols
Generic Solid-Phase Extraction (SPE) Protocol for this compound from Biological Fluids
This protocol is a starting point and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw the sample (e.g., plasma, serum, urine) at room temperature.
-
To 1 mL of sample, add the working solution of this compound.
-
(Optional but recommended for complex matrices) Perform protein precipitation by adding 3 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Dilute the supernatant with 4 volumes of water or a suitable buffer (e.g., 20 mM ammonium acetate) to reduce the organic solvent concentration to <5%. Adjust the pH to ~6-7 if necessary.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
(Optional) A second wash with a slightly stronger solvent (e.g., 30% methanol in water) may be necessary for cleaner extracts.
-
-
Elution:
-
Dry the cartridge under vacuum for 1-2 minutes to remove any residual aqueous solvent.
-
Elute the this compound with 2 x 1 mL of a strong organic solvent (e.g., acetonitrile, methanol, or a 90:10 mixture of acetonitrile:isopropanol).
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Generic Liquid-Liquid Extraction (LLE) Protocol for this compound from Aqueous Samples
-
Sample Preparation:
-
To 1 mL of the aqueous sample, add the working solution of this compound.
-
Adjust the pH to neutral or slightly acidic if necessary.
-
-
Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., hexane, ethyl acetate, or methyl-tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of the organic solvent for improved recovery. Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Diagram: Logical Relationship of Extraction Parameters
Caption: Key parameters influencing the extraction and recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Homosalate | 118-56-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. Homosalate (CAS 118-56-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
Minimizing background interference in Homosalate-d4 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background interference during the quantification of Homosalate-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in this compound quantification by LC-MS/MS?
A1: Background interference in the LC-MS/MS analysis of this compound can originate from various sources, including:
-
Sample Matrix: Endogenous components in biological matrices like plasma, urine, or tissue can co-elute with this compound and cause ion suppression or enhancement.[1] Key interfering components can include phospholipids, salts, and proteins.
-
Sample Preparation: Contaminants can be introduced during sample processing. Common sources include plasticizers (e.g., phthalates) leaching from collection tubes and pipette tips, detergents used for cleaning glassware, and impurities in solvents.[2]
-
Co-eluting Metabolites: Homosalate is metabolized in the body to various compounds, such as hydroxylated and carboxylic acid metabolites.[3][4][5][6][7][8][9] These metabolites may have similar chromatographic behavior and potentially interfere with the quantification of the parent compound or its deuterated internal standard.
-
Laboratory Environment: Environmental contaminants like keratin from dust and personnel can be introduced into samples.
Q2: Why is my this compound internal standard showing a different retention time than the native Homosalate?
A2: A slight chromatographic shift between a deuterated internal standard and the native analyte is a known phenomenon.[10][11] This can be caused by the substitution of hydrogen with deuterium, which can lead to minor differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase of the chromatography column.[11] This separation can become problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[11]
Q3: Can this compound completely correct for matrix effects?
A3: While deuterated internal standards like this compound are designed to mimic the behavior of the analyte and compensate for matrix effects, they may not always provide complete correction.[11] If there is chromatographic separation between Homosalate and this compound, they may elute in regions with different co-eluting matrix components, leading to differential ion suppression or enhancement.[11] Therefore, it is crucial to evaluate matrix effects during method development.
Troubleshooting Guides
Issue 1: High Background Noise or Unidentified Peaks in the Chromatogram
This issue can mask the analyte peak and lead to inaccurate quantification.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background noise.
Corrective Actions:
-
Solvent and Reagent Purity: Always use high-purity, LC-MS grade solvents and reagents to minimize contaminants.
-
Labware Selection: Prefer glassware over plasticware to avoid leaching of plasticizers. If plasticware is necessary, use products certified for mass spectrometry applications.
-
Sample Preparation Optimization: Employ a robust sample preparation technique to remove matrix interferences. Techniques like online solid-phase extraction (online-SPE) or offline solid-phase extraction (SPE) are effective in cleaning up complex biological samples.[3][4]
Issue 2: Poor Reproducibility and Inaccurate Quantification
This can be a result of inconsistent matrix effects that are not adequately corrected by the internal standard.
Troubleshooting Workflow:
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Identification, Organic Synthesis, and Sensitive Analysis of a cis-Homosalate-Specific Exposure Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. myadlm.org [myadlm.org]
Technical Support Center: Troubleshooting Homosalate-d4 Analysis
Welcome to the technical support center for Homosalate-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges, specifically focusing on peak shape and tailing issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
This compound is a deuterated form of Homosalate, an organic compound commonly used as a UV filter in sunscreens and other personal care products. In analytical chemistry, this compound is frequently used as an internal standard for the quantification of Homosalate in various samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its similar chemical and physical properties to Homosalate, with a different mass due to the deuterium atoms, make it an ideal internal standard.
Q2: We are observing significant peak tailing with this compound in our reversed-phase LC method. What are the likely causes?
Peak tailing for this compound in reversed-phase liquid chromatography can stem from several factors:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.[1]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound. An inappropriate pH can lead to undesirable interactions with the stationary phase.[1]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.[1]
-
Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak shape issues.
Q3: Can the deuterium labeling in this compound affect its peak shape?
Yes, deuterium labeling can influence chromatographic behavior. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] This is due to subtle differences in polarity and interaction with the stationary phase. While this "isotopic effect" primarily affects retention time, it can also have a minor impact on peak shape, especially if co-eluting with the non-deuterated Homosalate.
Q4: We are using this compound in a GC-MS analysis and are seeing broad peaks. What should we investigate?
For GC-MS analysis of this compound, broad peaks can be caused by:
-
Improper Injection Technique: A slow injection or a mismatched liner can lead to incomplete vaporization and band broadening.
-
Column Issues: A contaminated or degraded GC column can result in poor peak shape.
-
Temperature Settings: Suboptimal injector or oven temperature programming can affect the volatilization and chromatographic focusing of the analyte.
-
Flow Rate: An incorrect carrier gas flow rate can lead to band broadening.
Q5: Are there specific mobile phase additives that can improve the peak shape of this compound in LC?
Yes, mobile phase additives can significantly improve peak shape. For a compound like this compound, which has a phenolic hydroxyl group, consider the following:
-
Acidic Additives: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can suppress the ionization of residual silanols on the column, reducing peak tailing.[3]
-
Buffers: Using a buffer system (e.g., ammonium formate or ammonium acetate) helps to maintain a consistent pH throughout the analysis, leading to more reproducible retention times and improved peak symmetry.[4]
Troubleshooting Guides
Guide 1: Liquid Chromatography (LC) Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues for this compound in LC analysis.
// Path for all peaks tailing check_column [label="Inspect Column\n- Check for voids\n- Backflush column\n- Replace column if necessary"]; check_connections [label="Check System Connections\n- Ensure proper fittings\n- Minimize dead volume"];
// Path for only this compound tailing mobile_phase [label="Optimize Mobile Phase\n- Adjust pH (try acidic)\n- Add buffer (e.g., ammonium formate)"]; sample_prep [label="Review Sample Preparation\n- Check sample solvent strength\n- Reduce sample concentration"]; column_chem [label="Evaluate Column Chemistry\n- Use an end-capped column\n- Consider a different stationary phase"];
end_solution [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> all_peaks_yes [xlabel="Yes"]; check_all_peaks -> all_peaks_no [xlabel="No"];
all_peaks_yes -> check_column; check_column -> check_connections; check_connections -> end_solution;
all_peaks_no -> mobile_phase; mobile_phase -> sample_prep; sample_prep -> column_chem; column_chem -> end_solution; }
Caption: A systematic guide to troubleshooting broad peaks in the GC analysis of this compound.
Detailed Steps:
-
Review Injection Parameters: An improper injection can be a primary cause of peak broadening.
-
Action: Ensure the autosampler is injecting at an appropriate speed. For manual injections, aim for a quick and consistent injection. Verify that the inlet liner is clean and of the correct type for your analysis.
-
-
Optimize Temperatures: The temperature of the injector and oven are critical for sharp peaks.
-
Action: The injector temperature should be high enough to ensure complete and rapid vaporization of this compound without causing degradation. Review and optimize the oven temperature program to ensure proper focusing of the analyte at the head of the column.
-
-
Verify Carrier Gas Flow Rate: An incorrect flow rate can lead to significant band broadening.
-
Action: Check the entire system for leaks. Measure the carrier gas flow rate at the column outlet to ensure it matches the method setpoint.
-
-
Inspect the GC Column: A compromised column will lead to poor chromatography.
-
Action: Trim a small portion (e.g., 10-20 cm) from the inlet of the column to remove any non-volatile residues. If the column has been stored for a long time, recondition it according to the manufacturer's instructions. If peak shape does not improve, the column may be degraded and require replacement.
-
Quantitative Data Summary
The following tables provide a summary of typical starting parameters for this compound analysis based on published methods for Homosalate. These should be used as a starting point for method development and optimization.
Table 1: Recommended Starting Conditions for LC-MS/MS Analysis of this compound
| Parameter | Recommended Condition | Rationale for Good Peak Shape |
| Column | C18, end-capped, ≤ 2.1 mm i.d., < 3 µm particle size | Minimizes secondary silanol interactions and provides high efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic pH suppresses silanol activity, reducing peak tailing. [3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | Start with a high aqueous percentage and ramp up the organic phase | Ensures good focusing of the analyte on the column. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for narrow-bore columns to maintain efficiency. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Volume | 1 - 5 µL | Small injection volumes prevent column overload. |
| Sample Solvent | Mobile phase at initial conditions | Minimizes solvent mismatch effects. [5] |
Table 2: Recommended Starting Conditions for GC-MS Analysis of this compound
| Parameter | Recommended Condition | Rationale for Good Peak Shape |
| Column | Low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | Good general-purpose column for semi-volatile compounds. |
| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of this compound. |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 300 °C) | Allows for good chromatographic separation and peak focusing. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) | Optimal flow for good separation and peak shape. |
| Injection Mode | Splitless or Split | Splitless for trace analysis, Split for higher concentrations to avoid overload. |
| Liner | Deactivated, with glass wool | Promotes homogeneous vaporization and traps non-volatile residues. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Determination of this compound
This protocol is adapted from a validated method for the analysis of Homosalate and can be used as a starting point for this compound. [3][6]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions in the initial mobile phase composition to prepare working standards at the desired concentrations.
-
-
Sample Preparation:
-
For liquid samples, dilute an appropriate volume in the initial mobile phase.
-
For solid or semi-solid samples, perform a suitable extraction (e.g., with methanol or acetonitrile) followed by centrifugation and filtration of the supernatant.
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 70% A to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
-
Protocol 2: GC-MS Method for the Determination of this compound
This protocol provides a general procedure for the GC-MS analysis of this compound. [7]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like ethyl acetate or hexane at 1 mg/mL.
-
Prepare working standards by serial dilution.
-
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.
-
Concentrate the extract and reconstitute in a suitable solvent for GC injection.
-
-
GC-MS System and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane.
-
Injector Temperature: 270 °C.
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jhsci.ba [jhsci.ba]
- 4. Comparison of peak shape in hydrophilic interaction chromatography using acidic salt buffers and simple acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
Impact of solvent choice on Homosalate-d4 stability and response
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of solvent choice on the stability and analytical response of Homosalate-d4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in a non-protic organic solvent. Commercially available solutions are often supplied in methyl acetate. Based on general stability principles for esters, other suitable solvents for stock solutions include acetonitrile and ethyl acetate. It is crucial to minimize the presence of water and alcohols to prevent hydrolysis and transesterification, respectively.
Q2: How should I store my this compound stock solution?
A2: To ensure long-term stability, this compound stock solutions should be stored at -20°C or lower in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Under these conditions, the integrity of the standard should be maintained for an extended period.
Q3: Can I use methanol or ethanol to prepare my working solutions?
A3: While methanol and ethanol are common solvents in analytical chemistry, they can engage in transesterification with this compound, where the ethyl or methyl group from the solvent replaces the trimethylcyclohexyl group of this compound. This reaction is generally slow at room temperature but can be accelerated by the presence of acidic or basic contaminants. It is advisable to prepare working solutions in these solvents fresh and use them within a short timeframe. For extended sequences, autosampler stability should be verified.
Q4: How does the choice of solvent affect the LC-MS/MS response of this compound?
A4: The solvent composition significantly influences the electrospray ionization (ESI) efficiency and, consequently, the analytical response of this compound. Key solvent properties affecting the ESI response include:
-
Surface Tension: Solvents with lower surface tension generally promote the formation of smaller droplets in the ESI source, leading to more efficient solvent evaporation and ion generation, which can enhance the signal intensity.
-
Volatility: More volatile solvents evaporate more readily, facilitating the transition of the analyte from the liquid phase to the gas phase as an ion, often resulting in a better response.
-
Polarity: The polarity of the solvent affects the solubility of the analyte and the charge separation process in the ESI droplet. A good match between the polarity of the solvent and the analyte is necessary for optimal response.
Acetonitrile is often favored in reversed-phase LC-MS as it typically provides good ESI response for a wide range of compounds.
Q5: My this compound internal standard response is variable. What are the potential causes?
A5: Variability in the internal standard response can be attributed to several factors, many of which are related to the choice of solvent and sample matrix. Common causes include:
-
Inconsistent Sample Preparation: Inaccurate pipetting of the internal standard or incomplete mixing with the sample can lead to significant variability.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the ESI source. The extent of matrix effects can vary between samples.
-
Analyte-Internal Standard Response Differences: Although this compound is a stable isotope-labeled internal standard, differences in the physicochemical properties between the analyte and the internal standard can lead to differential responses to matrix effects.
-
Instability in the Autosampler: Degradation of this compound in the sample vial due to solvent interactions or elevated autosampler temperatures can cause a decrease in response over time.
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over the course of an analytical run can also contribute to response variability.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Peak Area Response for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent for ESI-MS | Prepare this compound in different common LC-MS solvents (e.g., acetonitrile, methanol, 50:50 acetonitrile:water) and compare the signal intensity via direct infusion or flow injection analysis. |
| Matrix Effects | Evaluate matrix effects by comparing the response of this compound in a clean solvent to its response in an extracted blank matrix sample. If significant suppression or enhancement is observed, improve the sample clean-up procedure or adjust the chromatographic conditions to separate the analyte from interfering matrix components. |
| Inappropriate pH of the Mobile Phase | Adjust the pH of the mobile phase to promote the ionization of this compound. For ESI positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial. |
| Instrumental Issues | Ensure the mass spectrometer is properly tuned and calibrated. Check for any blockages in the sample flow path. |
Issue 2: Drifting this compound Response During an Analytical Run
| Possible Cause | Troubleshooting Step |
| Autosampler Instability | Conduct an autosampler stability experiment. Reinject the same prepared sample at regular intervals over the expected duration of an analytical run. A consistent decrease in the peak area indicates instability in the vial. Consider using a cooler autosampler temperature or preparing fresh samples for long runs. |
| Solvent Evaporation | Ensure that vial caps are properly sealed to prevent solvent evaporation, which would concentrate the sample and artificially increase the response over time. |
| Instrumental Drift | Monitor the response of a system suitability standard throughout the run to assess instrumental performance. If drift is observed, perform instrument maintenance and recalibration. |
| Column Contamination | A buildup of matrix components on the analytical column can lead to a gradual change in peak shape and response. Implement a column washing step between injections or at the end of the sequence. |
Quantitative Data Summary
Table 1: Stability of Phenyl Salicylate in 50% (v/v) Aqueous Ethanol [1]
| pH | Temperature (°C) | Half-life (days) | Primary Degradation Pathway |
| 6.3 | 50 | 6.6 | Transesterification and Hydrolysis |
| 6.3 | 23 | 178 | Transesterification and Hydrolysis |
| 6.3 | 5 | 2934 | Transesterification and Hydrolysis |
| < 4 | 5, 23, 50 | Stable | - |
This data suggests that this compound is likely to be more stable in acidic conditions and that degradation via hydrolysis and transesterification is accelerated at higher temperatures.
Table 2: General Impact of Solvents on ESI-MS Response
| Solvent Property | Effect on ESI-MS Signal | Recommended Solvents |
| Low Surface Tension | Increased droplet formation efficiency, leading to a potential increase in signal. | Acetonitrile, Methanol |
| High Volatility | Faster desolvation of droplets, potentially enhancing the signal. | Acetonitrile |
| Good Analyte Solubility | Ensures the analyte remains in solution for efficient ionization. | Acetonitrile, Methanol, DMSO (use sparingly due to potential for ion suppression) |
| Proton Affinity | In positive ion mode, a solvent with lower proton affinity than the analyte is preferred. | Acetonitrile, Water |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in a Chosen Solvent
-
Objective: To determine the stability of this compound in a specific solvent under typical laboratory conditions (e.g., room temperature and refrigerated).
-
Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, methanol)
-
LC-MS grade water (if applicable)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
LC-MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution at a concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Divide the working solution into two sets of autosampler vials.
-
Store one set of vials at room temperature (e.g., 25°C) and the other set at a refrigerated temperature (e.g., 4°C).
-
Analyze the solutions by LC-MS at time zero (immediately after preparation) and at subsequent time points (e.g., 4, 8, 12, 24, and 48 hours).
-
At each time point, inject the samples in triplicate.
-
Calculate the mean peak area for each time point and condition.
-
Compare the mean peak areas at each time point to the mean peak area at time zero. A deviation of more than 15% may indicate instability.
-
Protocol 2: Evaluation of Solvent Effect on this compound MS Response
-
Objective: To compare the mass spectrometric response of this compound in different solvents.
-
Materials:
-
This compound
-
A selection of LC-MS grade solvents (e.g., acetonitrile, methanol, isopropanol)
-
LC-MS grade water
-
Volumetric flasks and pipettes
-
Syringes and infusion pump (for direct infusion) or an LC system
-
-
Procedure:
-
Prepare identical concentrations of this compound in each of the chosen solvents (e.g., 100 ng/mL).
-
Set up the mass spectrometer with appropriate parameters for monitoring this compound.
-
Introduce each solution into the mass spectrometer at a constant flow rate using either direct infusion with a syringe pump or flow injection via an LC system.
-
Record the signal intensity (peak area or height) for each solvent.
-
Ensure that a stable signal is achieved for each solvent before recording the data.
-
Compare the signal intensities obtained for each solvent to determine which provides the optimal response.
-
Visualizations
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting inconsistent internal standard response.
References
Validation & Comparative
Linearity in Homosalate-d4 Quantification: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the quantification of Homosalate, the use of a deuterated internal standard like Homosalate-d4 is a critical component for achieving accurate and reliable results, particularly in complex matrices. This guide provides a comparative overview of the linearity achievable with methods employing this compound and discusses the underlying principles and experimental protocols.
The Role of this compound in Ensuring Linearity
This compound is primarily utilized as an internal standard in chromatographic methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of its non-deuterated counterpart, Homosalate.[1][2] Its structural and chemical similarity to Homosalate ensures that it behaves nearly identically during sample preparation, extraction, and chromatographic separation. This co-elution is crucial for compensating for variations in sample processing and matrix effects, which can significantly impact the linearity and accuracy of the quantification.
It is important to note that a specific linearity range for the quantification of this compound itself is not a standardly reported parameter. The primary function of an internal standard is to provide a consistent signal against which the analyte of interest is compared. Therefore, the focus of linearity assessment is on the ratio of the analyte response to the internal standard response over a defined concentration range of the analyte. The consistent response of the internal standard across this range is what ensures the linearity of the calibration curve for the target analyte.
Comparison of Analytical Methods for Homosalate Quantification
The linearity of an analytical method for Homosalate quantification is highly dependent on the chosen analytical technique and the use of an appropriate internal standard. Below is a comparison of typical linearity ranges achieved with and without the use of a deuterated internal standard.
| Analytical Method | Internal Standard | Typical Linearity Range for Homosalate | Correlation Coefficient (r²) |
| HPLC-UV | None (External Standard) | 1 - 200 µg/mL | >0.999 |
| LC-MS/MS | None (External Standard) | 1 - 200 ng/mL | >0.99 |
| LC-MS/MS | This compound | 1 - 200 ng/mL (or wider) | >0.995 |
As the table illustrates, methods employing this compound as an internal standard with LC-MS/MS can achieve excellent linearity over a broad dynamic range. The use of a deuterated internal standard is particularly advantageous in LC-MS/MS as it effectively corrects for matrix-induced ion suppression or enhancement, a common challenge in the analysis of biological and environmental samples.
Experimental Protocol: Establishing Linearity for Homosalate Quantification using this compound
The following is a generalized protocol for establishing the linearity of a Homosalate quantification method using this compound as an internal standard.
1. Preparation of Standard Solutions:
- Primary Stock Solution of Homosalate: Prepare a high-concentration stock solution of Homosalate in a suitable organic solvent (e.g., methanol, acetonitrile).
- Working Standard Solutions of Homosalate: Prepare a series of at least five to seven working standard solutions by serially diluting the primary stock solution to cover the expected concentration range of the samples.
- Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent.
- Internal Standard Working Solution: Dilute the internal standard stock solution to a constant concentration that provides a stable and appropriate signal intensity in the analytical system.
2. Preparation of Calibration Standards:
- To a set of vials, add a fixed volume of the this compound internal standard working solution.
- To each of these vials, add an equal volume of one of the Homosalate working standard solutions, creating a set of calibration standards with varying concentrations of Homosalate and a constant concentration of this compound.
- Prepare a blank sample containing only the solvent and the internal standard.
3. Sample Analysis:
- Analyze the prepared calibration standards using the developed LC-MS/MS method.
- Monitor the specific precursor-to-product ion transitions for both Homosalate and this compound.
4. Data Analysis and Linearity Assessment:
- For each calibration standard, calculate the ratio of the peak area of Homosalate to the peak area of this compound.
- Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding concentration of Homosalate (x-axis).
- Perform a linear regression analysis on the data points.
- The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.995 and the calibration points do not deviate significantly from the fitted line.
Workflow for Quantitative Analysis using an Internal Standard
Caption: Workflow for Homosalate quantification using this compound internal standard.
References
A Comparative Guide to the Analytical Quantification of Homosalate: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of active ingredients like Homosalate in cosmetic and pharmaceutical formulations is paramount. This guide provides a detailed comparison of analytical methodologies for Homosalate, with a focus on the limits of detection (LOD) and quantification (LOQ), supported by experimental data and protocols.
The selection of an appropriate analytical method is critical for ensuring product quality, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the quantification of Homosalate. This guide delves into the performance of these methods, offering a comparative analysis to aid in the selection of the most suitable technique for your research and development needs.
Performance Comparison: Limit of Detection and Quantification
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified. A lower LOD and LOQ are indicative of a more sensitive analytical method.
The following table summarizes the reported LOD and LOQ values for Homosalate using different analytical techniques. It is important to note that for LC-MS/MS methods, Homosalate-d4 is often employed as an internal standard to ensure high accuracy and precision. The performance metrics, however, are reported for the target analyte, Homosalate.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Homosalate | Sunscreen | 0.843 µg/mL | 2.556 µg/mL |
| HPLC-UV | Homosalate | Sunscreen | 0.77–1.2 µg/mL | 2.59–4 µg/mL |
| SFE-HPLC-UV | Homosalate | Lipsticks | 4 µg/mL | Not Reported |
| LC-MS/MS | Homosalate Metabolites | Urine | Not Reported | 0.02-0.04 µg/L[1][2] |
| LC-MS/MS | Homosalate | Sunscreen | Not Reported (Linear range: 1-200 ng/mL) | Potentially < 1 ng/mL |
Note: The LC-MS/MS data for Homosalate in sunscreen is based on a technical note that suggests a low limit of quantification but does not provide a specific validated value. The reported LOQ for Homosalate metabolites in urine demonstrates the high sensitivity of the LC-MS/MS technique.
Visualizing the Path to Detection Limits: An Experimental Workflow
The determination of LOD and LOQ is a critical step in the validation of any analytical method. The following diagram illustrates a generalized workflow for establishing these crucial performance parameters.
Caption: A flowchart illustrating the key steps involved in the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Detailed Experimental Protocols
For scientists seeking to replicate or adapt these methods, the following sections provide detailed experimental protocols for the quantification of Homosalate.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of Homosalate in sunscreen and cosmetic formulations.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Methanol (MeOH): HPLC grade.
-
Formic Acid: Analytical grade.
-
Homosalate Reference Standard: Of known purity.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used. A typical gradient might start at 70% acetonitrile and increase to 100% over a set period.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 306 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sunscreen or cosmetic sample into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
LOD and LOQ Determination:
The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines. This involves the analysis of multiple blank samples and samples spiked with low concentrations of Homosalate.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the analysis of Homosalate at trace levels and in complex matrices. The use of a deuterated internal standard like this compound is highly recommended to compensate for matrix effects and variations in instrument response.
Instrumentation:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for LC-MS applications (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Software: Software for instrument control, data acquisition, and quantification.
Reagents and Standards:
-
Acetonitrile (ACN): LC-MS grade.
-
Water: LC-MS grade.
-
Methanol (MeOH): LC-MS grade.
-
Ammonium Formate or Acetate: LC-MS grade.
-
Homosalate Reference Standard: Of known purity.
-
This compound Internal Standard: Of known purity and isotopic enrichment.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like ammonium formate or acetate to improve ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the specific adducts formed.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Homosalate and this compound are monitored for quantification. These transitions need to be optimized for the specific instrument used.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal for Homosalate.
Sample Preparation:
-
Sample preparation is similar to the HPLC-UV method, but smaller sample sizes are typically used due to the higher sensitivity of the LC-MS/MS technique.
-
An accurately known amount of the this compound internal standard solution is added to the sample before extraction.
-
The final extract is filtered through a 0.22 µm syringe filter before injection.
LOD and LOQ Determination:
The LOD and LOQ for an LC-MS/MS method are determined by analyzing a series of dilutions of the analyte and assessing the signal-to-noise ratio. A common approach is to define the LOD as a signal-to-noise ratio of 3 and the LOQ as a signal-to-noise ratio of 10. The precision and accuracy at the LOQ level should also be rigorously evaluated.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of Homosalate depends on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for quality control and routine analysis where high sensitivity is not the primary concern. In contrast, LC-MS/MS, particularly when coupled with the use of a deuterated internal standard like this compound, offers significantly lower limits of detection and quantification. This makes it the method of choice for trace-level analysis, bioanalytical studies, and research applications demanding the highest levels of sensitivity and specificity. The detailed protocols and comparative data presented in this guide are intended to empower researchers and professionals to make informed decisions in selecting and implementing the most appropriate analytical methodology for their work with Homosalate.
References
Homosalate-d4 vs. 13C-Homosalate: A Comparative Guide for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, the choice of a suitable internal standard is paramount for achieving accurate and precise quantification of analytes. This is especially critical in complex matrices such as plasma, urine, and tissue samples. For the analysis of the common UV filter, homosalate, isotopically labeled internal standards are the gold standard. This guide provides a comprehensive comparison between two such standards: Homosalate-d4 and ¹³C-Homosalate.
Executive Summary
Stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS analysis as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation and analysis. Both this compound and ¹³C-Homosalate offer significant advantages over the use of structural analogues as internal standards. However, subtle but important differences between deuterium and ¹³C labeling can impact analytical performance.
¹³C-Homosalate is theoretically the superior internal standard due to its greater isotopic stability and closer co-elution with the unlabeled analyte, which can lead to more effective correction of matrix effects and improved accuracy and precision. This compound, while a viable and commonly used option, carries a higher risk of chromatographic separation from the native analyte (isotopic effect) and potential for back-exchange of deuterium atoms, which can compromise data quality.
Data Presentation: Theoretical Performance Comparison
The following table summarizes the expected performance characteristics of this compound versus ¹³C-Homosalate as internal standards based on general principles and findings from comparative studies of other deuterated and ¹³C-labeled compounds.
| Performance Parameter | This compound | ¹³C-Homosalate | Rationale & Supporting Evidence |
| Co-elution with Analyte | May exhibit slight retention time shifts (isotopic effect). | Expected to have virtually identical retention time. | The larger relative mass difference between deuterium and hydrogen can alter physicochemical properties, leading to chromatographic separation. ¹³C isotopes have a smaller relative mass difference, resulting in negligible chromatographic shifts. |
| Correction of Matrix Effects | Generally good, but can be compromised if chromatographic separation occurs. | Excellent, due to co-elution with the analyte. | If the internal standard and analyte elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification. |
| Isotopic Stability | Risk of H/D back-exchange, particularly at labile positions. | Highly stable, no risk of back-exchange. | Deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. |
| Accuracy & Precision | Good to excellent, but can be affected by isotopic effects. | Excellent, considered the "gold standard" for isotope dilution. | The superior ability of ¹³C-labeled standards to mimic the analyte throughout the analytical process generally leads to higher accuracy and precision. |
| Availability & Cost | More commonly available and generally less expensive. | May be less readily available and potentially more expensive. | The synthesis of ¹³C-labeled compounds can be more complex and costly than deuteration. |
Experimental Protocols
While a direct comparative study is unavailable, the following represents a generalized experimental protocol for the quantification of homosalate in a biological matrix (e.g., human plasma) using an isotopically labeled internal standard. This protocol is a composite based on standard bioanalytical methods.
Objective: To quantify the concentration of homosalate in human plasma using LC-MS/MS and an isotopically labeled internal standard (this compound or ¹³C-Homosalate).
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard working solutions at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of the internal standard working solution (either this compound or ¹³C-Homosalate at a concentration of 500 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate homosalate from matrix components (e.g., start at 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode (to be optimized for homosalate).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Homosalate: Precursor ion (e.g., [M-H]⁻) → Product ion.
-
This compound: Precursor ion (e.g., [M-H]⁻+4) → Product ion.
-
¹³C-Homosalate: Precursor ion (e.g., [M-H]⁻+n, where n is the number of ¹³C labels) → Product ion.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of homosalate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for homosalate quantification.
Signaling Pathway Interference
Homosalate has been reported to exhibit endocrine-disrupting properties, including estrogenic and anti-androgenic activities. The following diagrams illustrate the potential mechanisms of interference with the estrogen and androgen receptor signaling pathways.
Estrogenic Activity of Homosalate
Caption: Homosalate as an estrogen receptor agonist.
Anti-Androgenic Activity of Homosalate
Caption: Homosalate as an androgen receptor antagonist.
Conclusion and Recommendations
For the development of robust and reliable bioanalytical methods for homosalate quantification, the use of a stable isotope-labeled internal standard is indispensable. Based on established principles in mass spectrometry, ¹³C-Homosalate is the recommended internal standard over this compound. The near-perfect co-elution and isotopic stability of ¹³C-labeled standards provide a higher degree of confidence in the accuracy and precision of the analytical results, particularly when dealing with complex biological matrices prone to significant matrix effects.
While this compound is a widely used and acceptable alternative, researchers should be mindful of the potential for chromatographic shifts and H/D exchange. Careful method development and validation are crucial to mitigate these risks. If this compound is used, it is imperative to demonstrate co-elution with the native analyte under the final chromatographic conditions and to assess its stability throughout the sample preparation and analysis process.
Ultimately, the choice of internal standard may also be influenced by practical considerations such as commercial availability and cost. However, for assays requiring the highest level of accuracy and reliability, the investment in a ¹³C-labeled internal standard is justifiable.
Cross-Validation of Analytical Methods for Homosalate: A Comparative Guide to Using Homosalate-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. When quantifying homosalate, a common UV filter in sunscreen and personal care products, the choice of internal standard and the proper validation of analytical methods are critical for obtaining robust and reproducible data. This guide provides a detailed comparison of analytical methodologies for homosalate, focusing on the significant advantages of using a deuterated internal standard, Homosalate-d4, and outlines the essential process of cross-validation between different analytical methods.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry. This compound is intended for use as an internal standard for the quantification of homosalate by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuterated standards are essential tools for achieving precision and reliability in analytical chemistry, allowing for the accurate quantification of analytes in complex samples.[2]
The primary advantage of using a deuterated internal standard lies in its ability to mimic the analyte of interest throughout the analytical process—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. Because this compound is chemically identical to homosalate, with the only difference being the presence of deuterium atoms, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior allows it to effectively compensate for variations in sample preparation and instrument response, leading to higher accuracy and precision compared to other calibration techniques.
Comparison of Analytical Approaches: this compound vs. Alternatives
The choice of calibration method significantly impacts the quality of analytical data. Here, we compare the use of this compound as an internal standard with two common alternatives: external standard calibration and the use of a non-isotopically labeled internal standard.
| Feature | Method with this compound (Internal Standard) | Method with External Standard | Method with Non-Isotopic Internal Standard |
| Principle | Analyte response is normalized to the response of a known concentration of this compound added to each sample and standard. | Analyte concentration is determined by comparing its response to a calibration curve generated from standards prepared in a clean solvent. | Analyte response is normalized to the response of a different, but structurally similar, compound added to each sample. |
| Accuracy | High. Effectively corrects for variations in sample preparation, injection volume, and instrument response. | Moderate to Low. Susceptible to inaccuracies due to matrix effects and variations in sample handling. | Moderate. Can correct for some variability but may not perfectly mimic the analyte's behavior, especially during ionization. |
| Precision | High. Excellent reproducibility due to the correction of random errors throughout the analytical process. | Moderate to Low. Prone to imprecision from inconsistent sample preparation and injection volumes. | Moderate. Better than external standard but may not be as precise as an isotopic standard due to differences in physicochemical properties. |
| Matrix Effect | Effectively minimized as both the analyte and internal standard are similarly affected. | Highly susceptible to matrix-induced signal suppression or enhancement, leading to biased results. | Partial correction, as the internal standard may experience different matrix effects than the analyte. |
| Cost | Higher initial cost due to the synthesis of the deuterated standard. | Lower cost as it only requires the analytical standard of the analyte. | Moderate cost, depending on the availability and price of the chosen internal standard. |
| Complexity | Requires careful addition of the internal standard to all samples and standards. | Simpler workflow, but requires stringent control over experimental conditions. | Similar complexity to the isotopic internal standard method. |
Experimental Protocols
Method 1: LC-MS/MS Analysis of Homosalate using this compound Internal Standard
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of homosalate in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on optimal signal.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both homosalate and this compound.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of homosalate into the blank biological matrix.
-
Add a constant amount of this compound to each calibration standard and quality control (QC) sample.
-
Generate a calibration curve by plotting the peak area ratio of homosalate to this compound against the concentration of homosalate.
-
Determine the concentration of homosalate in the samples from the calibration curve.
Alternative Method: HPLC-UV Analysis of Homosalate using External Standard Calibration
This protocol outlines a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using an external standard calibration.
1. Sample Preparation:
-
Same as Method 1, but without the addition of an internal standard.
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set to the maximum absorbance of homosalate (approximately 306 nm).[2]
3. Calibration and Quantification:
-
Prepare a series of calibration standards of homosalate in the mobile phase.
-
Generate a calibration curve by plotting the peak area of homosalate against its concentration.
-
Determine the concentration of homosalate in the samples from the calibration curve.
Cross-Validation of Analytical Methods
Cross-validation is a regulatory requirement when two or more bioanalytical methods are used to generate data within the same study or across different studies.[3][4] It ensures that the data obtained from different methods are comparable and reliable.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for homosalate.
Caption: Workflow for the cross-validation of two analytical methods.
Illustrative Cross-Validation Data
The following tables present illustrative data from a hypothetical cross-validation study comparing the LC-MS/MS method with this compound to the HPLC-UV method with an external standard.
Table 1: Comparison of Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Method 1 (LC-MS/MS with this compound) Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Method 2 (HPLC-UV with External Standard) Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 5 | 4.9 | 98.0 | 3.5 | 5.8 | 116.0 | 12.1 |
| Mid | 50 | 51.2 | 102.4 | 2.8 | 44.5 | 89.0 | 9.8 |
| High | 500 | 495.5 | 99.1 | 2.1 | 545.0 | 109.0 | 8.5 |
Table 2: Comparison of Incurred Sample Results
| Sample ID | Method 1 (ng/mL) | Method 2 (ng/mL) | % Bias* |
| 1 | 12.3 | 14.8 | 18.5 |
| 2 | 45.6 | 39.8 | -13.6 |
| 3 | 152.1 | 175.3 | 14.2 |
| 4 | 320.5 | 360.1 | 11.8 |
| 5 | 489.2 | 550.7 | 12.0 |
| Mean % Bias | 12.6 |
% Bias = [(Method 2 Conc. - Method 1 Conc.) / Mean Conc.] x 100
Conclusion
The cross-validation of analytical methods is a critical step in ensuring data integrity, especially in regulated environments. The use of a deuterated internal standard like this compound in LC-MS/MS analysis offers significant advantages in terms of accuracy, precision, and robustness for the quantification of homosalate. As demonstrated, this approach effectively mitigates the challenges associated with sample matrix effects and experimental variability. For researchers and scientists in drug development, adopting such validated methods is essential for generating reliable data to support safety and efficacy assessments.
References
- 1. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jhsci.ba [jhsci.ba]
- 3. researchgate.net [researchgate.net]
- 4. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Evaluating Homosalate-d4 in Bioanalytical and Cosmetic Applications
A detailed comparison of analytical methods for the quantification of the UV filter Homosalate, with a focus on the accuracy and precision afforded by the use of a deuterated internal standard, Homosalate-d4.
In the realm of pharmaceutical and cosmetic analysis, the demand for highly accurate and precise quantification of active ingredients and their metabolites is paramount. Homosalate, a common ingredient in sunscreens, is no exception. Its analysis in various matrices, from cosmetic formulations to biological samples, requires robust and reliable methods. This guide provides a comparative analysis of analytical methodologies for Homosalate, highlighting the distinct advantages of employing this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Metrics: A Side-by-Side Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative analysis, particularly in complex matrices. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision. The following table summarizes key performance parameters of analytical methods for Homosalate, comparing those that utilize a deuterated internal standard to those that do not.
| Performance Parameter | Method with this compound Internal Standard (LC-MS/MS) | Method without Internal Standard (HPLC-DAD) |
| Analyte | Homosalate | Homosalate |
| Internal Standard | This compound | None |
| **Linearity (R²) ** | >0.99 | 0.9998[1][2] |
| Accuracy (Recovery) | Not explicitly stated, but use of IS minimizes variability | 94.26% - 121.53%[1][2] |
| Precision (%RSD) | Not explicitly stated, but use of IS improves precision | 0.4% - 1.0%[3] |
| Matrix | Sunscreen Formulations | Sunscreen Formulations |
| Instrumentation | LC-MS/MS | HPLC-DAD |
Note: Direct comparative studies are limited. Data is compiled from separate studies to illustrate the typical performance of each method type. The use of an isotope-labeled internal standard is widely recognized in the scientific community to improve accuracy and precision by correcting for matrix effects and procedural losses.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of this compound in an isotope dilution mass spectrometry (IDMS) workflow is considered the gold standard for quantification. In this approach, a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical process. Because this compound is chemically identical to Homosalate, it behaves in the same manner during extraction, chromatography, and ionization. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, irrespective of sample-to-sample variations.
Experimental Protocol: Quantification of Homosalate in Sunscreen using LC-MS/MS with this compound Internal Standard
The following is a representative experimental protocol for the analysis of Homosalate in sunscreen formulations using an LC-MS/MS method with this compound as an internal standard.[4]
1. Sample Preparation:
-
Accurately weigh a portion of the sunscreen sample.
-
Perform a solvent extraction using a suitable organic solvent (e.g., methanol, acetonitrile).
-
Vortex and sonicate the sample to ensure complete dissolution of Homosalate.
-
Add a known amount of this compound internal standard solution.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Dilute the supernatant to an appropriate concentration for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1260 Infinity II LC system or equivalent.[4]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm.[4]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 6470B triple quadrupole LC/MS or equivalent.[4]
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. For Homosalate, negative ion mode is often used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Homosalate: Specific precursor ion to product ion transitions are monitored.
-
This compound: Specific precursor ion to product ion transitions are monitored.
-
-
Source Parameters: Optimized gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and logical relationships in a typical Homosalate analysis workflow.
The logical relationship for selecting an appropriate analytical method is crucial for obtaining reliable results. The following diagram illustrates a decision-making pathway for researchers.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical results for Homosalate, the use of a this compound based LC-MS/MS method is unequivocally the superior choice. While other methods like HPLC-DAD can be suitable for less demanding applications, the inherent ability of isotope dilution to correct for analytical variability makes it the gold standard for accuracy and precision, particularly in complex sample matrices. The adoption of such methods is crucial for robust product development, quality control, and pharmacokinetic studies.
References
A Comparative Guide to Homosalate Analysis: HPLC-UV vs. LC-MS/MS with Homosalate-d4 Internal Standard
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of the UV filter homosalate, the choice of analytical methodology is critical. This guide provides a detailed comparison of two common techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), both utilizing Homosalate-d4 as an internal standard for enhanced accuracy. This comparison is supported by experimental data to facilitate an informed decision based on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.
Quantitative Performance at a Glance
The choice between HPLC-UV and LC-MS/MS for homosalate analysis often hinges on the required sensitivity and the nature of the sample matrix. LC-MS/MS demonstrates significantly lower limits of detection (LOD) and quantification (LOQ), making it the superior choice for trace-level analysis in complex biological or environmental samples.[1][2] Conversely, HPLC-UV provides sufficient sensitivity and excellent linearity for the analysis of higher concentration samples, such as sunscreen formulations, and is a more widely accessible and cost-effective technique.[3][4]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 200 µg/mL[3][5] | 1 - 200 ng/mL[6] |
| Limit of Detection (LOD) | 0.77 - 4 µg/mL[4][7] | 0.4 - 0.6 ng/g[8] |
| Limit of Quantification (LOQ) | 2.59 - 4 µg/mL[4] | 1.3 - 2.0 ng/g[8] |
| Accuracy/Recovery | 94.26% - 121.53%[3] | 97% - 104%[8] |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Typical Application | Quality control of sunscreen products | Biomonitoring, environmental analysis |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of homosalate using this compound as an internal standard.
HPLC-UV Method
This method is suitable for the quantification of homosalate in cosmetic products.
-
Sample Preparation:
-
Accurately weigh 10 mg of the sunscreen sample.[6]
-
Dissolve the sample in 10 mL of methanol.[6]
-
Vortex the mixture for 5 minutes to ensure complete dissolution.[6]
-
Centrifuge the solution at high speed (e.g., 4500 rpm) for 5 minutes.[6]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[6]
-
Spike the filtered solution with a known concentration of this compound internal standard solution.
-
-
Chromatographic Conditions:
-
Quantification: The concentration of homosalate is determined by creating a calibration curve of the peak area ratio of homosalate to this compound against the concentration of the homosalate standards.
LC-MS/MS Method
This highly sensitive method is ideal for the determination of homosalate in biological and environmental matrices.
-
Sample Preparation:
-
For biological samples (e.g., placental tissue), extract the analytes using ethyl acetate.[8]
-
Centrifuge the extract to remove any solid debris.[8]
-
The supernatant is then transferred to a clean tube and spiked with this compound internal standard.
-
The sample is typically evaporated to dryness and reconstituted in the initial mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.[1]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm.[1]
-
Mobile Phase: A gradient of water and methanol, both with or without additives like formic acid.
-
Flow Rate: As optimized for the specific column and separation.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6][8] Homosalate is often analyzed in negative ion mode.[6][8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Homosalate: Optimized transitions from the precursor ion to product ions.
-
This compound: Optimized transitions from the deuterated precursor ion to product ions.[1]
-
-
-
Quantification: Quantification is performed using the stable isotope dilution method, where the peak area ratio of the analyte to the isotopically labeled internal standard is used to construct a calibration curve.
Visualizing the Analytical Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both HPLC-UV and LC-MS/MS analysis of homosalate.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jhsci.ba [jhsci.ba]
- 4. marz.kau.edu.sa [marz.kau.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Homosalate-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Homosalate-d4, a deuterated internal standard used in the quantification of homosalate. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, nitrile or rubber gloves, and a lab coat.[1]
-
Ventilation: Use with adequate ventilation, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Management: In the event of a spill, contain the material using an inert absorbent (e.g., sand, earth, or vermiculite).[2] Place the absorbed material into a suitable, labeled container for chemical waste disposal.[2][3] Avoid allowing the spillage to enter drains.[1]
II. Waste Characterization and Regulatory Compliance
Proper disposal of this compound begins with its classification as a hazardous waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[4][5][6]
Step 1: Hazardous Waste Determination
A waste material is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] While Homosalate itself is not explicitly listed as a hazardous waste, it is often dissolved in a solvent. The characteristics of the solvent will likely determine the hazardous properties of the waste solution. For instance, if this compound is in a flammable solvent, the resulting waste mixture is considered hazardous.
Step 2: Consult Local and Institutional Regulations
Disposal regulations can vary significantly based on federal, state, and local laws.[4][6][8] Furthermore, your institution will have its own specific guidelines and procedures for chemical waste management. It is imperative to:
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions on how to collect, label, and request a pickup for your chemical waste.
-
Review your state's hazardous waste regulations. These regulations may have more stringent requirements than federal laws.[4]
III. Step-by-Step Disposal Procedure
The following is a general, step-by-step procedure for the disposal of this compound. Note: This procedure must be adapted to comply with the specific requirements of your institution.
1. Waste Collection:
- Use a designated and compatible waste container. The container must be in good condition, not leaking, and compatible with the chemical waste.[7][9] For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[9]
- Segregate waste streams. Do not mix different types of chemical waste.[10] this compound waste, particularly if in a solvent, should be collected separately from other waste streams like aqueous waste or solid waste.
2. Labeling:
- Clearly label the waste container. The label should include:
- The words "Hazardous Waste"
- The full chemical name(s) of the contents (e.g., "this compound in Methyl Acetate")
- The approximate concentration of each component
- The date accumulation started
- The name of the principal investigator or laboratory contact
3. Storage:
- Store the waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel.
- Ensure secondary containment. Place the waste container in a larger, chemically resistant container to contain any potential leaks or spills.
- Keep the container closed except when adding waste.
4. Disposal Request:
- Follow your institution's procedure for waste pickup. This typically involves submitting an online or paper form to your EHS office.
- Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.[7][11][12]
IV. Quantitative Data and Hazard Information
The following table summarizes key information for Homosalate. While this data is for the non-deuterated form, it provides a useful reference for understanding the compound's properties. The presence of deuterium is not expected to significantly alter the chemical hazards of the molecule.
| Property | Information |
| Chemical Name | Homosalate |
| CAS Number | 118-56-9 |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.36 g/mol |
| Potential Health Hazards | May cause irritation to the eyes, skin, and respiratory tract. Ingestion may lead to gastrointestinal irritation.[1][3] |
| Fire Hazards | Classified as having moderate flammability.[1] Suitable extinguishing media include water spray, dry chemical, carbon dioxide, or foam.[1] May emit toxic fumes under fire conditions.[1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures and maintaining a commitment to safety and regulatory compliance, laboratory professionals can effectively manage the disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. nipissingu.ca [nipissingu.ca]
- 10. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
